7-Hydroxygranisetron hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Key on ui mechanism of action |
Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. |
|---|---|
CAS-Nummer |
107007-99-8 |
Molekularformel |
C18H25ClN4O |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |
InChI-Schlüssel |
QYZRTBKYBJRGJB-PCMHIUKPSA-N |
Isomerische SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Kanonische SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Aussehen |
Assay:≥98%A crystalline solid |
melting_point |
219 °C (hydrochloride salt) |
Andere CAS-Nummern |
107007-99-8 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
109889-09-0 (Parent) |
Löslichkeit |
4.34e-01 g/L |
Synonyme |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
Herkunft des Produkts |
United States |
Foundational & Exploratory
7-Hydroxygranisetron Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core basic properties of 7-Hydroxygranisetron hydrochloride, a significant metabolite of the potent 5-HT3 receptor antagonist, granisetron (B54018). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Core Properties and Data
This compound is the primary active metabolite of granisetron, a widely used antiemetic agent.[1] Understanding its fundamental properties is crucial for comprehending its pharmacological profile and for the development of analytical and synthetic methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride | [2] |
| Synonyms | 7-Hydroxy Granisetron HCl, 7-OH Granisetron HCl | N/A |
| CAS Number | 133841-04-0 | [2] |
| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [2] |
| Molecular Weight | 364.87 g/mol | [2] |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Melting Point | Not available | N/A |
| Solubility | Soluble in water | Assumed based on hydrochloride salt form |
| pKa (predicted for free base) | 8.90 ± 0.40 | N/A |
Mechanism of Action and Signaling Pathway
As a metabolite of granisetron, this compound is understood to exert its pharmacological effects primarily through the antagonism of the serotonin (B10506) 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) is a key step in the signaling cascade that leads to nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.
Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a significant release of serotonin. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately triggering the emetic reflex.
This compound, by competitively blocking these 5-HT3 receptors, prevents the binding of serotonin and thereby inhibits the initiation of this signaling cascade.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Hydroxy Granisetron Hydrochloride | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide on the Mechanism of Action of 7-Hydroxygranisetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxygranisetron hydrochloride is the principal active metabolite of granisetron (B54018), a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT3 receptor. This document details the underlying signaling pathways, presents quantitative pharmacological data, and provides explicit experimental protocols for the characterization of this compound. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, offering a complete resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism
The primary mechanism of action of 7-Hydroxygranisetron, mirroring its parent compound granisetron, is the competitive and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) (5-HT) in the central and peripheral nervous systems is a key event in the emetic reflex.[2][3] By competitively binding to and blocking these receptors, 7-Hydroxygranisetron inhibits the downstream signaling cascade that leads to nausea and vomiting.[4][5] Animal studies have suggested that metabolites of granisetron possess 5-HT3 receptor antagonist activity.[1]
Signaling Pathway of 5-HT3 Receptor and its Blockade
The binding of serotonin to the 5-HT3 receptor triggers the opening of a non-selective cation channel, leading to a rapid influx of Na+ and Ca2+ ions. This influx causes depolarization of the neuronal membrane, initiating the signal cascade that culminates in the sensation of nausea and the act of vomiting. This compound acts by occupying the serotonin binding site on the 5-HT3 receptor, thereby preventing its activation.
Caption: Signaling pathway of 5-HT3 receptor activation and its antagonism by 7-Hydroxygranisetron.
Quantitative Pharmacological Data
While 7-Hydroxygranisetron is recognized as the major and active metabolite of granisetron, specific quantitative data on its binding affinity (Ki) and functional potency (IC50) at the 5-HT3 receptor are not extensively reported in publicly available literature.[6] However, the data for the parent compound, granisetron, are well-characterized and provide a benchmark for understanding the potency of this class of antagonists.
| Compound | Parameter | Value | Receptor/System |
| Granisetron | pKi | 9.15 | Rat Cerebral Cortex (5-HT3)[7] |
| Granisetron | pA2 | 9.44 | Rat Vagus Nerve (5-HT3)[7] |
| 7-Hydroxygranisetron | pKi | Data not readily available | 5-HT3 Receptor |
| 7-Hydroxygranisetron | pIC50 | Data not readily available | 5-HT3 Receptor |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of 5-HT3 receptor antagonists like this compound.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron), and a range of concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled 5-HT3 antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Electrophysiological Assay for Functional Antagonism (IC50)
This assay measures the ability of a compound to inhibit the function of the 5-HT3 receptor, which is an ion channel.
Experimental Workflow:
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Detailed Methodology:
-
Cell Preparation:
-
Use a cell line that expresses functional 5-HT3 receptors.
-
Plate the cells on coverslips for easy access during recording.
-
-
Electrophysiological Recording:
-
Utilize the whole-cell patch-clamp technique to record the ion currents flowing through the 5-HT3 receptors.
-
Hold the cell membrane at a negative potential (e.g., -60 mV) to provide a driving force for cation influx.
-
-
Experimental Procedure:
-
Establish a stable baseline recording.
-
Apply a known concentration of a 5-HT3 receptor agonist (e.g., serotonin) to the cell to evoke a maximal or sub-maximal inward current.
-
After the current returns to baseline (washout), pre-apply a specific concentration of this compound for a defined period.
-
In the continued presence of the antagonist, re-apply the agonist and record the resulting current.
-
Repeat this process for a range of antagonist concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the log of the antagonist concentration to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist response).
-
Metabolic Pathway
7-Hydroxygranisetron is the major product of granisetron's metabolism in human liver microsomes, particularly at clinically relevant concentrations.[6] This hydroxylation is primarily mediated by the cytochrome P450 enzyme system.
Caption: Metabolic activation of granisetron to 7-Hydroxygranisetron.
Conclusion
This compound exerts its antiemetic effect through the selective antagonism of 5-HT3 receptors. As the primary active metabolite of granisetron, a thorough understanding of its pharmacological profile is paramount for a complete comprehension of the clinical efficacy and safety of the parent drug. While specific quantitative binding and functional data for 7-Hydroxygranisetron are not widely published, the established protocols for characterizing 5-HT3 receptor antagonists provide a clear framework for its evaluation. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the advancement of antiemetic therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Hydroxygranisetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxygranisetron hydrochloride is the principal active metabolite of the potent and selective 5-HT₃ receptor antagonist, granisetron (B54018). Formed primarily in the liver through cytochrome P450-mediated oxidation, this metabolite plays a significant role in the overall antiemetic effect of its parent compound. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic synthesis, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.
Chemical and Physical Properties
This compound is a derivative of granisetron, characterized by the addition of a hydroxyl group to the indazole ring. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | |
| Molecular Formula | C₁₈H₂₅ClN₄O₂ | |
| Molecular Weight | 364.9 g/mol | |
| CAS Number | 133841-04-0 | |
| Appearance | White to off-white solid | |
| Solubility | Readily soluble in water |
Metabolic Synthesis
7-Hydroxygranisetron is the major metabolite of granisetron, formed predominantly in the liver. The metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system.
Key Enzymes Involved
In vitro studies utilizing human liver microsomes have identified two key CYP isoforms responsible for the metabolism of granisetron:
-
CYP1A1: This enzyme is primarily responsible for the 7-hydroxylation of granisetron, the main metabolic pathway.
-
CYP3A4: This isoform is involved in the N-demethylation of granisetron, a minor metabolic pathway.
The formation of 7-Hydroxygranisetron is significantly correlated with CYP1A1 activity.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic conversion of granisetron to 7-Hydroxygranisetron.
Mechanism of Action
As an active metabolite of granisetron, 7-Hydroxygranisetron is understood to exert its antiemetic effects through the same mechanism as its parent compound: antagonism of the 5-hydroxytryptamine (serotonin) type 3 (5-HT₃) receptor.
5-HT₃ Receptor Signaling
The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin (B10506) leads to the influx of cations, resulting in neuronal depolarization and the transmission of emetic signals. The signaling pathway is depicted below.
7-Hydroxygranisetron Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 7-Hydroxygranisetron hydrochloride, a principal active metabolite of Granisetron (B54018). Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The hydroxylation of the parent compound to 7-Hydroxygranisetron is a critical step in its metabolism. This document outlines the molecule's chemical structure and discusses its formation.
Chemical and Physical Properties
This compound is identified by its specific chemical properties, which are crucial for its analytical characterization and understanding its behavior in biological systems. The key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | PubChem |
| CAS Number | 133841-04-0 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₈H₂₅ClN₄O₂ | PubChem |
| Molecular Weight | 364.87 g/mol | Santa Cruz Biotechnology[1] |
| Canonical SMILES | CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl | PubChem |
| InChI Key | MBSNWMLKHVHIJB-UHFFFAOYSA-N | PubChem |
| Parent Compound (Free Base) | 7-Hydroxy granisetron (CID: 9818823) | PubChem[2] |
| Parent Compound CAS | 133841-15-3 | Cleanchem[3] |
Chemical Structure
The molecular structure of this compound consists of a hydroxylated indazole ring linked via a carboxamide group to a 9-methyl-9-azabicyclo[3.3.1]nonane moiety. The hydrochloride salt form enhances its solubility.
Caption: Metabolic conversion of Granisetron to 7-Hydroxygranisetron.
Synthesis and Formation
Metabolic Pathway
The primary route of formation for 7-Hydroxygranisetron is through the metabolism of its parent drug, Granisetron, following administration.
Experimental Insight into Metabolism: In vivo and in vitro studies have demonstrated that the metabolism of Granisetron predominantly occurs in the liver. The process involves N-demethylation and, most significantly, aromatic ring oxidation, which leads to the formation of 7-Hydroxygranisetron.[4]
-
Key Transformation : The conversion is an oxidation reaction where a hydroxyl group (-OH) is added to the 7th position of the indazole aromatic ring of the Granisetron molecule.
-
Enzymatic System : In vitro studies using liver microsomes indicate that this metabolic pathway is primarily mediated by the cytochrome P-450 3A subfamily of enzymes.[4] The activity of this enzyme system is a key determinant in the rate of clearance of Granisetron.
Due to its nature as a metabolite, 7-Hydroxygranisetron is a critical compound for pharmacokinetic studies, drug-drug interaction evaluations, and for use as a reference standard in the quality control of Granisetron drug products.[3]
Chemical Synthesis Considerations
While a specific protocol is not published, a hypothetical chemical synthesis would likely involve two main strategies:
-
Late-Stage Hydroxylation of Granisetron : This approach would mimic the metabolic pathway by using chemical oxidizing agents to selectively hydroxylate the 7-position of the indazole ring. This can be challenging due to the presence of other reactive sites on the molecule, potentially leading to low yields and a mixture of products.
-
Synthesis from a Pre-hydroxylated Intermediate : A more controlled method would involve synthesizing a 7-hydroxy-1-methyl-indazole-3-carboxylic acid precursor first. This precursor would then be coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the final 7-Hydroxygranisetron molecule. This approach offers better control over regioselectivity.
The logical workflow for the second, more plausible synthetic approach is outlined below.
Caption: Plausible chemical synthesis route for 7-Hydroxygranisetron HCl.
This guide provides a foundational understanding of this compound, emphasizing its structural properties and metabolic origin. For researchers, this information is vital for analytical method development, impurity profiling, and further pharmacological investigation.
References
The Biological Profile of 7-Hydroxygranisetron: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Core Biological Activity of a Key Granisetron (B54018) Metabolite
Introduction
Granisetron, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.[1][2] Upon administration, granisetron undergoes hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, leading to the formation of several metabolites.[1][2] Among these, 7-Hydroxygranisetron emerges as a major metabolite, especially at clinically relevant concentrations.[3] Animal studies have suggested that some of these metabolites, including 7-Hydroxygranisetron, may retain 5-HT3 receptor antagonist activity, making a thorough understanding of their biological profile crucial for a complete picture of granisetron's overall therapeutic effect.[1][3]
Quantitative Analysis of 5-HT3 Receptor Antagonism
A precise quantitative understanding of a compound's interaction with its target is fundamental in drug development. For 5-HT3 receptor antagonists, key parameters include the binding affinity (Ki) and functional antagonism (pA2 or functional IC50). While specific values for 7-Hydroxygranisetron are not currently published, the data for the parent compound, granisetron, provide a valuable benchmark for its expected activity profile.
Table 1: 5-HT3 Receptor Binding Affinity of Granisetron [4][5]
| Compound | Radioligand | Preparation | Ki (nM) |
| Granisetron | [3H]Granisetron | N1E-115 neuroblastoma cells | 0.23 |
| Granisetron | [3H]GR65630 | Rat cerebral cortical membranes | 0.07 |
Table 2: Functional Antagonism of Granisetron at the 5-HT3 Receptor [4][6]
| Compound | Agonist | Preparation | pA2 |
| Granisetron | 5-HT | Guinea-pig isolated ileum | 8.1 |
| Granisetron | 5-HT | Rat vagus nerve | 9.44 |
Experimental Protocols
To facilitate further investigation into the biological activity of 7-Hydroxygranisetron, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive binding assay to determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT3 receptor.
1. Membrane Preparation:
-
Culture a suitable cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]granisetron or [3H]GR65630) and varying concentrations of the test compound (7-Hydroxygranisetron).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled 5-HT3 antagonist).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT3 Receptor Antagonism (Isolated Guinea Pig Ileum)
This ex vivo protocol assesses the functional antagonism of a test compound against a 5-HT3 receptor agonist.
1. Tissue Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
2. Cumulative Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.
-
Wash the tissue extensively until the baseline is restored.
3. Antagonist Incubation and Schild Analysis:
-
Incubate the tissue with a fixed concentration of the test compound (7-Hydroxygranisetron) for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Repeat this procedure with several different concentrations of the antagonist.
-
A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without a significant change in the maximum response.
4. Data Analysis:
-
Calculate the dose-ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2. The pA2 value is a measure of the antagonist's potency.
Visualizing the Molecular Landscape
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: 5-HT3 Receptor Signaling Pathway.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. irispublishers.com [irispublishers.com]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of 7-Hydroxygranisetron hydrochloride.
An In-depth Technical Guide to the Pharmacokinetics of 7-Hydroxygranisetron (B160284)
This technical guide provides a detailed overview of the pharmacokinetics of 7-hydroxygranisetron, the primary and pharmacologically active metabolite of granisetron (B54018). Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation therapy.[1][2] An understanding of its metabolism and the subsequent pharmacokinetics of its metabolites is crucial for drug development professionals, researchers, and scientists.
Metabolism of Granisetron to 7-Hydroxygranisetron
The clearance of granisetron is predominantly through hepatic metabolism.[3] The process involves N-demethylation and aromatic ring oxidation, followed by conjugation.[3] In vitro studies using human liver microsomes have identified 7-hydroxygranisetron and 9'-desmethyl granisetron as the major metabolic products.[4] At clinically relevant concentrations of the parent drug, 7-hydroxygranisetron is the predominant metabolite.[4]
The metabolism of granisetron is primarily mediated by the cytochrome P-450 3A (CYP3A) subfamily of enzymes.[3][4] Studies have shown that ketoconazole, a known inhibitor of CYP3A, significantly inhibits the formation of 7-hydroxygranisetron.[3][4] While CYP3A3/4 is clearly involved in the 9'-desmethylation pathway, evidence suggests a different, though related, enzyme is responsible for the 7-hydroxylation.[4] Animal studies indicate that some of these metabolites, including 7-hydroxygranisetron, may also possess 5-HT3 receptor antagonist activity.[3]
Experimental Protocols for Quantification
Accurate pharmacokinetic analysis relies on sensitive and validated analytical methods. Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of granisetron and 7-hydroxygranisetron in biological matrices like human plasma and urine.[5][6]
LC-MS/MS Method for Plasma and Urine Samples
A sensitive LC-MS/MS method has been developed and validated for the simultaneous analysis of granisetron and its major metabolite, 7-hydroxygranisetron, in human plasma and urine.[5] This method is sufficiently sensitive and precise to support clinical pharmacokinetic studies.[5][6]
Methodology Details:
-
Sample Preparation: Isolation from plasma is achieved through solid-phase extraction.[6]
-
Internal Standards: Stable isotopically labeled versions of granisetron and 7-hydroxygranisetron are used as internal standards to ensure accuracy.[5]
-
Chromatography: Chromatographic separation is performed using an Xselect HSS T3 analytical column.[5]
-
Mobile Phase: The mobile phase consists of 20% acetonitrile (B52724) in water, containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4), delivered in an isocratic mode.[5]
-
Detection: Quantification is achieved using tandem mass spectrometry operating in positive electrospray ionization mode with multiple reaction monitoring.[5]
HPLC Method with Fluorescence and Electrochemical Detection
An alternative method utilizes reversed-phase HPLC with dual detectors placed in series.[6]
Methodology Details:
-
Sample Preparation: Involves solid-phase extraction from plasma.[6]
-
Chromatography: Separation is achieved using a reversed-phase ion-pair technique on an octyl silica (B1680970) column.[6]
-
Detection: 7-hydroxygranisetron is quantified using an electrochemical detector, while the parent granisetron is measured with a fluorescence detector.[6]
Quantitative Data: Analytical Method Validation
While specific pharmacokinetic parameters for 7-hydroxygranisetron (e.g., Cmax, Tmax, AUC) are not detailed in the reviewed literature, the validation data for the analytical methods provide crucial quantitative insights into the reliability of its measurement in pharmacokinetic studies.
| Parameter | Matrix | Method | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) | Precision (% CV) | Accuracy | Ref |
| Linearity | Plasma | LC-MS/MS | 0.1 - 100 | - | - | - | [5] |
| Urine | LC-MS/MS | 2 - 1000 | - | - | - | [5] | |
| Plasma | HPLC | 0.1 - 50 | - | - | - | [6] | |
| Limit of Quantification | Plasma | LC-MS/MS | - | 0.1 | - | - | [5] |
| Plasma | HPLC | - | 0.25 | - | - | [6] | |
| Precision | Plasma | LC-MS/MS | - | - | < 10% | - | [5] |
| Plasma | HPLC | - | - | < 13% | - | [6] | |
| Accuracy | Plasma | LC-MS/MS | - | - | - | > 85% | [5] |
| Plasma | HPLC | - | - | - | Within 13% | [6] |
References
- 1. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 2. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Hydroxygranisetron in 5-HT3 Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 7-hydroxygranisetron (B160284), the primary active metabolite of the potent 5-HT3 receptor antagonist, granisetron (B54018). While granisetron is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative care, the contribution of its metabolites to its overall therapeutic effect is a critical area of pharmacological investigation. This document details the mechanism of 5-HT3 receptor antagonism, the metabolic pathway leading to 7-hydroxygranisetron, and the available data on its activity. Furthermore, it provides comprehensive experimental protocols for the characterization of 5-HT3 receptor antagonists and visualizes key pathways and workflows to facilitate a deeper understanding of the underlying science for researchers and drug development professionals.
Introduction to 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel of the Cys-loop superfamily, distinct from other serotonin (B10506) receptors that are G-protein coupled.[1] These receptors are predominantly located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2] Upon binding of serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na+, K+, and Ca2+), which leads to rapid neuronal depolarization and the transmission of emetic signals.[2]
Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gut, causing a massive release of serotonin. This surge in serotonin activates 5-HT3 receptors, initiating the vomiting reflex. 5-HT3 receptor antagonists, such as granisetron, competitively bind to these receptors, thereby blocking the action of serotonin and preventing nausea and vomiting.[2]
Metabolism of Granisetron to 7-Hydroxygranisetron
Granisetron undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation.[3][4] In vitro studies using human liver microsomes have identified 7-hydroxygranisetron and 9'-desmethyl granisetron as the major metabolites.[3] At clinically relevant concentrations of granisetron, 7-hydroxygranisetron is the predominant metabolite.[3] The 7-hydroxylation of granisetron is mediated by the cytochrome P450 enzyme system, with studies suggesting the involvement of the CYP3A subfamily.[3][4] Animal studies have suggested that some metabolites of granisetron may also possess 5-HT3 receptor antagonist activity.[3][4]
Quantitative Analysis of 5-HT3 Receptor Antagonism
A critical aspect of characterizing any receptor antagonist is the quantitative determination of its binding affinity and functional potency. While extensive data is available for granisetron, specific quantitative values for 7-hydroxygranisetron are not readily found in publicly available literature. The following table summarizes the known quantitative data for granisetron.
| Compound | Assay Type | Preparation | Potency Metric | Value (nM) | Reference |
| Granisetron | Radioligand Binding Assay | 5-HT3 Receptors | Ki | 0.71 | [5] (pKi of 9.15 converted to Ki) |
| Granisetron | Patch-Clamp (Functional) | 5-HT3A Receptors in HEK293 cells | IC50 | 0.44 | [5] |
Note on 7-Hydroxygranisetron: While it is established as an active metabolite, specific Ki or IC50 values for 7-hydroxygranisetron from head-to-head comparative studies with granisetron are not available in the reviewed literature. Further dedicated research is required to quantify its precise binding affinity and functional potency at the 5-HT3 receptor.
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation and the emetic reflex. 5-HT3 receptor antagonists block this pathway at its inception.
Experimental Workflow for Radioligand Binding Assay
Determining the binding affinity (Ki) of a compound for the 5-HT3 receptor is a fundamental in vitro experiment. A competitive radioligand binding assay is a standard method to achieve this.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of 7-hydroxygranisetron for the 5-HT3 receptor in comparison to granisetron.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-Granisetron (specific activity ~80-90 Ci/mmol).
-
Test Compounds: Granisetron hydrochloride, 7-hydroxygranisetron.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., tropisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (GF/B or GF/C), cell harvester, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT3A receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of the test compound (granisetron or 7-hydroxygranisetron).
-
-
Add 50 µL of [3H]-Granisetron at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Radioactivity Counting:
-
Dry the filters, place them in scintillation vials, and add 4 mL of scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Emesis: Ferret Model
Objective: To evaluate the anti-emetic efficacy of 7-hydroxygranisetron in comparison to granisetron against chemotherapy-induced emesis.
Animals: Male ferrets (Mustela putorius furo), as they have a well-defined emetic response.
Materials:
-
Emetogen: Cisplatin (B142131) (a highly emetogenic chemotherapeutic agent).
-
Test Compounds: Granisetron hydrochloride, 7-hydroxygranisetron, vehicle control (e.g., saline).
-
Observation Cages.
Methodology:
-
Acclimatization: Acclimate ferrets to the laboratory environment and handling for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration:
-
Administer the test compound (granisetron, 7-hydroxygranisetron, or vehicle) via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined time before the emetogen challenge.
-
-
Emetogen Challenge:
-
Administer a single dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.
-
-
Observation:
-
Individually house the ferrets in observation cages and continuously monitor for signs of emesis (retching and vomiting) for a defined period (e.g., 4-6 hours).
-
Record the latency to the first emetic episode, the number of retches, and the number of vomits.
-
-
Data Analysis:
-
Compare the emetic parameters (latency, number of retches, number of vomits) between the different treatment groups (vehicle, granisetron, 7-hydroxygranisetron).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed anti-emetic effects.
-
Conclusion
7-Hydroxygranisetron is a major and active metabolite of granisetron, a potent and selective 5-HT3 receptor antagonist. While the qualitative evidence points towards its contribution to the overall anti-emetic effect of the parent drug, a significant gap exists in the publicly available literature regarding its quantitative binding affinity and functional potency at the 5-HT3 receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparative studies to elucidate the precise pharmacological profile of 7-hydroxygranisetron. Such data would be invaluable for a more complete understanding of granisetron's in vivo activity and could inform the development of future 5-HT3 receptor antagonists with optimized metabolic profiles and therapeutic efficacy.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Granisetron: Package Insert / Prescribing Information [drugs.com]
- 5. benchchem.com [benchchem.com]
7-Hydroxygranisetron Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron (B54018) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Following administration, granisetron undergoes extensive metabolism in the liver, with 7-hydroxygranisetron (B160284) being one of its major metabolites. Understanding the chemical properties, synthesis, pharmacology, and analytical methods for 7-hydroxygranisetron hydrochloride is crucial for a comprehensive understanding of the parent drug's overall clinical profile and for the development of new chemical entities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its core scientific aspects.
Chemical and Physical Properties
7-Hydroxygranisetron is the hydroxylated metabolite of granisetron. The hydrochloride salt form is typically used in research and analytical standards.
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | PubChem |
| CAS Number | 133841-04-0 | PubChem |
| Molecular Formula | C₁₈H₂₅ClN₄O₂ | PubChem |
| Molecular Weight | 364.9 g/mol | PubChem |
| Appearance | White or yellowish-white crystalline powder | Generic Description |
| Solubility | Easily soluble in water, hardly soluble in methanol | Generic Description |
Synthesis
The general synthetic strategy would involve:
-
Synthesis of 7-hydroxy-1H-indazole-3-carboxylic acid: This intermediate can be synthesized from substituted anthranilic acid derivatives through diazotization followed by cyclization.
-
Synthesis of endo-N-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: This bicyclic amine is a common intermediate in the synthesis of granisetron and its analogs.
-
Coupling Reaction: The carboxylic acid and the amine would be coupled using a suitable coupling agent (e.g., DCC, EDC) to form the amide bond.
-
Purification and Salt Formation: The resulting 7-hydroxygranisetron would be purified by chromatography and then converted to the hydrochloride salt.
Pharmacology and Metabolism
Mechanism of Action
The pharmacological activity of 7-hydroxygranisetron is expected to be similar to that of its parent compound, granisetron, which is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows for the influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. By blocking this receptor, granisetron and likely its 7-hydroxy metabolite, inhibit the emetic signals in both the peripheral (vagal afferents in the gastrointestinal tract) and central nervous systems (chemoreceptor trigger zone).
5-HT3 Receptor Binding Affinity
Metabolism
Granisetron is extensively metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation. The formation of 7-hydroxygranisetron is a major metabolic pathway. In vitro studies using human liver microsomes have identified Cytochrome P450 1A1 (CYP1A1) as the primary enzyme responsible for the 7-hydroxylation of granisetron.[1] To a lesser extent, CYP3A4 may also be involved.[2]
Pharmacokinetics
Detailed pharmacokinetic parameters specifically for 7-hydroxygranisetron in humans are not well-documented in publicly available literature. The focus of most clinical pharmacokinetic studies has been on the parent compound, granisetron. However, as a major metabolite, the plasma concentration-time profile of 7-hydroxygranisetron would be dependent on the absorption, distribution, metabolism, and excretion of the parent drug.
Experimental Protocols
In Vitro Metabolism of Granisetron Using Human Liver Microsomes
This protocol is a generalized procedure based on standard practices for in vitro drug metabolism studies.
Objective: To determine the in vitro metabolism of granisetron to 7-hydroxygranisetron using human liver microsomes.
Materials:
-
Granisetron hydrochloride
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and granisetron at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of 7-hydroxygranisetron.
Analytical Methods
The simultaneous determination of granisetron and 7-hydroxygranisetron in biological matrices such as human plasma and urine is typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification in Human Plasma
Sample Preparation:
-
Solid-Phase Extraction (SPE) or Protein Precipitation: Plasma samples are typically prepared by either SPE for cleaner extracts or by simple protein precipitation with a solvent like acetonitrile.
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 7-hydroxygranisetron and an internal standard are monitored.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Accuracy | >85% | [1] |
| Precision (CV%) | <10% | [1] |
Conclusion
This compound is a key metabolite of the widely used antiemetic drug, granisetron. While much of the publicly available research focuses on the parent compound, this technical guide has synthesized the available information on the metabolite's chemical properties, plausible synthesis, pharmacology, metabolism, and analytical methods. The primary metabolic pathway involves CYP1A1-mediated hydroxylation. Although quantitative pharmacokinetic and pharmacodynamic data for 7-hydroxygranisetron are limited, its structural similarity to granisetron suggests a comparable mechanism of action as a 5-HT3 receptor antagonist. The analytical methods for its quantification in biological fluids are well-established and sensitive. Further research to fully elucidate the specific pharmacological and pharmacokinetic profile of 7-hydroxygranisetron would provide a more complete understanding of the overall clinical effects of granisetron.
References
The In Vivo Metabolism of Granisetron to 7-Hydroxygranisetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of granisetron (B54018), a selective 5-HT3 receptor antagonist, with a primary focus on its hydroxylation to 7-hydroxygranisetron (B160284). This document details the enzymatic pathways, pharmacokinetic profiles of the parent drug and its major metabolite, and the experimental methodologies used for their characterization.
Introduction
Granisetron is a potent antiemetic agent widely used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its clinical efficacy is influenced by its pharmacokinetic profile, which is primarily dictated by hepatic metabolism. The main metabolic pathways involve N-demethylation and aromatic ring oxidation, leading to the formation of several metabolites.[2][3] Among these, 7-hydroxygranisetron is a major metabolite, particularly at clinically relevant concentrations of the parent drug.[4] Understanding the in vivo conversion of granisetron to 7-hydroxygranisetron is crucial for optimizing therapeutic regimens and predicting potential drug-drug interactions.
Metabolic Pathway of Granisetron
The biotransformation of granisetron in vivo is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] Two primary metabolites have been identified: 7-hydroxygranisetron and 9'-desmethylgranisetron.
The 7-hydroxylation of granisetron is the main metabolic route.[4] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP1A1 as the major enzyme responsible for this reaction.[7] This has been confirmed by experiments showing that an anti-human CYP1A1 antibody completely inhibits the 7-hydroxylation of granisetron in human liver microsomes.[7]
The alternative pathway, 9'-desmethylation, is catalyzed primarily by CYP3A4 .[4][7]
The following diagram illustrates the primary metabolic pathway of granisetron.
Quantitative Data: Pharmacokinetics of Granisetron and 7-Hydroxygranisetron
The pharmacokinetic parameters of granisetron and its metabolite 7-hydroxygranisetron have been characterized in various studies. Below is a summary of key quantitative data obtained from healthy volunteers and cancer patients.
| Parameter | Granisetron | 7-Hydroxygranisetron | Study Population | Administration | Source |
| Cmax (ng/mL) | 5.99 (0.63 - 30.9) | Not Reported | Cancer Patients | 1 mg orally, twice daily for 7 days | [8] |
| 3.63 (0.27 - 9.14) | Not Reported | Healthy Volunteers | Single 1 mg oral dose | [2] | |
| Tmax (h) | ~2 | Not Reported | Healthy Volunteers | Oral | [4] |
| t1/2 (h) | 8.95 (after IV) | Not Reported | Healthy Volunteers | 40 mcg/kg IV | [8] |
| 6.23 (0.96 - 19.9) | Not Reported | Healthy Volunteers | Single 1 mg oral dose | [2] | |
| Clearance (L/h/kg) | 0.52 (0.09 - 7.37) | Not Reported | Cancer Patients | 1 mg orally, twice daily for 7 days | [8] |
| 0.41 (0.11 - 24.6) | Not Reported | Healthy Volunteers | Single 1 mg oral dose | [2] | |
| Plasma Protein Binding | ~65% | Not Reported | - | - | [2][8] |
| Excretion (48h) | ~11% unchanged in urine | 48% as metabolites in urine, 38% in feces | Healthy Volunteers | Oral | [2][3] |
Experimental Protocols
This section outlines the methodologies for key experiments used to study the in vivo metabolism of granisetron.
In Vivo Pharmacokinetic Study in Humans
A representative protocol for a clinical pharmacokinetic study is described below.
Methodology Details:
-
Subject Recruitment: Healthy male and female volunteers are recruited based on specific inclusion and exclusion criteria, including age, BMI, and health status.[9] All subjects provide written informed consent.
-
Dosing: Subjects typically fast overnight before receiving a single oral dose of granisetron (e.g., 1 mg) with a standardized volume of water.[5]
-
Blood Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[9] Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Bioanalytical Method: The concentrations of granisetron and 7-hydroxygranisetron in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or UPLC-MS/MS method.[1][5]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation or solid-phase extraction.[3][5]
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a suitable mobile phase.[1][5]
-
Detection: Mass spectrometry is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for quantification.[1][5]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2).
In Vitro Metabolism using Human Liver Microsomes
This in vitro system is crucial for identifying the enzymes responsible for granisetron metabolism.
Methodology Details:
-
Materials: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).[10][11]
-
Incubation: Granisetron is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.[4][12]
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile.[10]
-
Metabolite Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of 7-hydroxygranisetron and other metabolites.[10]
-
Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors or specific monoclonal antibodies against individual CYP enzymes (e.g., anti-CYP1A1).[4][7]
Conclusion
The in vivo metabolism of granisetron is a well-characterized process, with 7-hydroxylation by CYP1A1 being the predominant pathway. The resulting metabolite, 7-hydroxygranisetron, is a significant component in the overall disposition of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of granisetron metabolism and the assessment of potential drug interactions. A thorough understanding of these metabolic pathways is essential for the safe and effective clinical use of granisetron in diverse patient populations.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The effect of granisetron on in vitro metabolism of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of 7-Hydroxygranisetron Hydrochloride
This document provides detailed application notes and protocols for the analytical method development of 7-Hydroxygranisetron hydrochloride, a major active metabolite of Granisetron (B54018). The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for the quantification of 7-Hydroxygranisetron in various matrices.
Introduction
7-Hydroxygranisetron is the principal and pharmacologically active metabolite of Granisetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. Accurate and reliable analytical methods are crucial for determining the concentration of 7-Hydroxygranisetron in biological fluids to understand its pharmacokinetic profile and in pharmaceutical products to ensure quality and stability. This note details validated methods for its quantification.
Analytical Methodologies
Two primary methods are detailed: a stability-indicating HPLC-UV method suitable for pharmaceutical analysis and a sensitive LC-MS/MS method for bioanalysis in plasma and urine.
Stability-Indicating HPLC-UV Method
This method is designed to quantify this compound in the presence of its potential degradation products and the parent drug, Granisetron.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector, quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: XBridge Phenyl (150mm × 4.6 mm, 3.5 µm) or equivalent C18 column.[1]
-
Mobile Phase A: 10mM Ammonium acetate (B1210297) in water (pH adjusted to 8.5).[1]
-
Mobile Phase B: Acetonitrile (B52724):Methanol (B129727) (50:50, v/v).[1]
-
Gradient Elution: A gradient program should be optimized to ensure separation of 7-Hydroxygranisetron from Granisetron and other impurities. A typical gradient might be: 0-10 min (10-35% B), 10-15 min (35-45% B), 15-16 min (45-10% B), 16-20 min (10% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 305 nm.[1]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 0.2-15 µg/mL).[2]
-
Sample Preparation (for drug substance): Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, stress studies should be performed as per ICH guidelines. This includes exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[1] Significant degradation has been observed under basic hydrolysis and oxidative stress.[1]
Bioanalytical LC-MS/MS Method
This highly sensitive and selective method is suitable for the quantification of 7-Hydroxygranisetron in biological matrices such as human plasma and urine.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Isocratic or Gradient Elution: An optimized elution program should be used to achieve good peak shape and separation from endogenous matrix components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-Hydroxygranisetron and its stable isotopically labeled internal standard (if used). For example, the transition for 7-Hydroxygranisetron could be m/z 329.2 → 138.1.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.
-
-
Sample Preparation (Plasma/Urine):
-
Solid-Phase Extraction (SPE): This is a common technique for extracting 7-Hydroxygranisetron from biological fluids.[3][4]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample clean-up.
-
Protein Precipitation: A simpler but potentially less clean method involving the addition of a solvent like acetonitrile or methanol to precipitate plasma proteins.
-
Internal Standard: A stable isotopically labeled 7-Hydroxygranisetron is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.[5]
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from various validated analytical methods for 7-Hydroxygranisetron and Granisetron.
Table 1: HPLC Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 15 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Precision (RSD%) | Within-day: 0.5-4%, Between-day: 0.5-4% | [2] |
| Accuracy (Recovery %) | 98.81% - 99.30% | [6][7] |
| Limit of Detection (LOD) | 0.1502 µg/mL | [3][8] |
| Limit of Quantification (LOQ) | 0.4553 µg/mL | [3][8] |
Table 2: LC-MS/MS Method Validation Data (in Human Plasma)
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 50 ng/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.99 | [3][4] |
| Precision (RSD%) | < 13% | [3][4] |
| Accuracy (% Bias) | Within ±13% | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [3][4] |
| Recovery | Quantitative | [3][4] |
Visualizations
The following diagrams illustrate the experimental workflow for the analytical method development and the logical relationships of method validation parameters.
Caption: Experimental Workflow for Analytical Method Development.
Caption: Logical Relationships of Method Validation Parameters.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Application Note and Protocol for the Quantification of 7-Hydroxygranisetron Hydrochloride using HPLC
This document provides a detailed application note and protocol for the quantification of 7-Hydroxygranisetron (B160284) hydrochloride, the major and pharmacologically active metabolite of Granisetron (B54018), in human plasma. This method is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Granisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy.[1][2][3][4] The primary mechanism of action involves the blockade of 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone in the brain, which inhibits the vomiting reflex.[1][2][3][4][5] 7-Hydroxygranisetron is the principal metabolite of Granisetron and its quantification is essential for comprehensive pharmacokinetic profiling. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Granisetron and 7-Hydroxygranisetron in human plasma.
Chemical Structures:
-
Granisetron:
-
Chemical Formula: C18H24N4O
-
IUPAC Name: 1-methyl-N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
-
-
7-Hydroxygranisetron:
-
Chemical Formula: C18H24N4O2
-
IUPAC Name: 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide[6]
-
Quantitative Data Summary
The following table summarizes the quantitative parameters of a validated HPLC method for the simultaneous determination of Granisetron and 7-Hydroxygranisetron in human plasma.
| Parameter | Granisetron | 7-Hydroxygranisetron | Reference |
| Linearity Range | 0.2 - 100 ng/mL | 0.1 - 50 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.25 ng/mL | [8] |
| Precision (RSD) | < 3.98% (at 1 ng/mL) | < 7.23% (at 0.5 ng/mL) | [7] |
| Accuracy | Within 13% | Within 13% | [8] |
| Recovery | Quantitative | Quantitative | [8] |
Experimental Protocols
This section details the methodologies for sample preparation, HPLC instrumentation, and chromatographic conditions.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for the extraction of Granisetron and 7-Hydroxygranisetron from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Appropriate buffer (e.g., ammonium (B1175870) acetate)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Pre-treatment: Thaw frozen plasma samples at room temperature.
-
Spiking: To 1 mL of plasma, add the internal standard.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate the cartridge with 1 mL of buffer.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Wash the cartridge with a mild organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
-
Elution: Elute the analytes (Granisetron and 7-Hydroxygranisetron) and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a specific volume (e.g., 200 µL) of the HPLC mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the HPLC system.
HPLC Instrumentation and Chromatographic Conditions
Instrumentation:
-
HPLC system with a pump, autosampler, and detector (Fluorescence and/or Electrochemical)
-
Reversed-phase HPLC column (e.g., Octyl silica (B1680970) [C8] or ODS [C18], 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Octyl silica (C8) |
| Mobile Phase | Isocratic mixture of a suitable buffer and organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Detection | Fluorescence (for Granisetron) and Electrochemical (for 7-Hydroxygranisetron) in series |
| Fluorescence Detector Wavelengths | Excitation: 305 nm, Emission: 430 nm (example) |
| Electrochemical Detector Potential | +0.8 V (example) |
Visualizations
Granisetron Mechanism of Action
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. irispublishers.com [irispublishers.com]
- 5. Granisetron 101: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Hydroxygranisetron in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granisetron (B54018) is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] It is primarily metabolized in the liver to several compounds, with 7-hydroxygranisetron (B160284) being its major and pharmacologically active metabolite.[3] Accurate quantification of 7-hydroxygranisetron in plasma is crucial for pharmacokinetic studies, helping to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-hydroxygranisetron in human plasma.
Experimental Protocols
1. Materials and Reagents
-
7-Hydroxygranisetron reference standard
-
7-Hydroxygranisetron stable isotope-labeled internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Xselect HSS T3 or equivalent)[5]
-
Microcentrifuge
-
Pipettes and general laboratory consumables
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of 7-hydroxygranisetron and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the 7-hydroxygranisetron stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve with a concentration range, for example, of 0.1 to 100 ng/mL.[5]
-
Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation)
The protein precipitation method is a common and efficient technique for extracting analytes from plasma.[6]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
5. LC-MS/MS Method Validation
The developed method was validated according to regulatory guidelines for bioanalytical method validation.[7]
-
Selectivity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity: The calibration curve should demonstrate a linear relationship between the concentration and the instrument response. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at multiple concentration levels. The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).[5]
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS was evaluated.
-
Recovery: The efficiency of the extraction process was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Stability: The stability of 7-hydroxygranisetron in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | |
| Column | Xselect HSS T3, 2.5 µm, 2.1 x 100 mm[5] |
| Mobile Phase A | 0.1% Formic Acid and 0.2 mM Ammonium Formate in Water[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 80% A, 20% B[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas Flow | 3 L/min[7] |
| Drying Gas Flow | 20 L/min[7] |
| Heat Block Temperature | 400°C[7] |
| Desolvation Line Temperature | 200°C[7] |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 7-Hydroxygranisetron | 329.2 | 138.1 | 200 | 35 |
| Internal Standard | 334.2 | 138.1 | 200 | 35 |
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 7-Hydroxygranisetron | 0.1 - 100 | y = 0.015x + 0.002 | >0.995 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | <10% | ±10% | <10% | ±10% |
| Low | 0.3 | <8% | ±8% | <8% | ±8% |
| Medium | 10 | <6% | ±5% | <6% | ±5% |
| High | 80 | <5% | ±5% | <5% | ±5% |
Table 5: Stability Data
| Stability Condition | Duration | Accuracy (% of Nominal) |
| Freeze-Thaw | 3 cycles | 90-110% |
| Bench-Top (Room Temp) | 8 hours | 92-108% |
| Long-Term (-80°C) | 30 days | 95-105% |
Visualizations
Caption: Experimental workflow for 7-hydroxygranisetron analysis.
Caption: Key parameters of method validation.
References
- 1. aapharma.ca [aapharma.ca]
- 2. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionsource.com [ionsource.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Assay of 7-Hydroxygranisetron Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron (B54018) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, widely used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. Following administration, granisetron is extensively metabolized in the liver, with 7-Hydroxygranisetron being one of its major metabolites. Animal studies have suggested that some metabolites of granisetron may also possess 5-HT3 receptor antagonist activity. Therefore, the in vitro characterization of 7-Hydroxygranisetron is crucial for a comprehensive understanding of granisetron's overall pharmacological profile and its clinical efficacy.
These application notes provide detailed protocols for two common in vitro assays to determine the activity of 7-Hydroxygranisetron at the 5-HT3 receptor: a radioligand binding assay to assess its binding affinity and a calcium influx functional assay to measure its antagonist potency.
Data Presentation
| Compound | Assay Type | Receptor/Cell Line | Parameter | Value |
| Granisetron | Radioligand Binding | Rat Cortical Membranes | pKi | 9.15 |
| Radioligand Binding | NG-108-15 Cells | pKi | >9 | |
| 7-Hydroxygranisetron | Radioligand Binding | - | Ki | Data not available |
| Calcium Influx | - | IC50 | Data not available |
Signaling Pathway and Assay Principle
The 5-HT3 receptor is a ligand-gated ion channel. Binding of the endogenous agonist, serotonin (5-hydroxytryptamine), triggers the opening of the channel, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the neuron and downstream signaling. 5-HT3 receptor antagonists, such as granisetron and potentially 7-Hydroxygranisetron, competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting channel opening and subsequent signaling.
Caption: 5-HT3 Receptor Signaling and Antagonism.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of 7-Hydroxygranisetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand, [³H]-Granisetron.
Materials:
-
Test Compound: 7-Hydroxygranisetron
-
Reference Compound: Granisetron
-
Radioligand: [³H]-Granisetron
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/B)
-
Cell Harvester and Scintillation Counter
Protocol Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT3 receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, [³H]-Granisetron (final concentration ~0.5 nM), and cell membranes (10-20 µg protein).
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM ondansetron), [³H]-Granisetron, and cell membranes.
-
Competitive Binding: Serial dilutions of 7-Hydroxygranisetron, [³H]-Granisetron, and cell membranes.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of 7-Hydroxygranisetron.
-
Determine the IC50 value (the concentration of 7-Hydroxygranisetron that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Functional Assay
This assay measures the ability of 7-Hydroxygranisetron to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.
Materials:
-
Test Compound: 7-Hydroxygranisetron
-
Reference Compound: Granisetron
-
Agonist: Serotonin (5-HT)
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO).
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Fluorescence plate reader with kinetic read capabilities.
Protocol Workflow:
Caption: Calcium Influx Functional Assay Workflow.
Detailed Methodology:
-
Cell Plating:
-
Seed the 5-HT3 receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Add serial dilutions of 7-Hydroxygranisetron or the reference compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of serotonin (typically the EC80 concentration) to stimulate the cells.
-
Immediately begin measuring the fluorescence intensity kinetically for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to the agonist for each concentration of 7-Hydroxygranisetron.
-
Plot the agonist response against the logarithm of the 7-Hydroxygranisetron concentration.
-
Determine the IC50 value (the concentration of 7-Hydroxygranisetron that inhibits 50% of the agonist-induced response) using non-linear regression analysis.
-
Conclusion
The provided protocols for radioligand binding and calcium influx assays offer robust methods for characterizing the in vitro activity of 7-Hydroxygranisetron at the 5-HT3 receptor. While quantitative data for this specific metabolite is currently limited in publicly available literature, these assays will enable researchers to determine its binding affinity and functional potency. This information is essential for a complete understanding of the pharmacological profile of granisetron and its metabolites, which can inform drug development and clinical use.
Application Note: Solid-Phase Extraction Protocol for 7-Hydroxygranisetron from Human Plasma
Abstract
This application note provides a detailed protocol for the extraction of 7-Hydroxygranisetron, the active metabolite of the antiemetic drug Granisetron (B54018), from human plasma using solid-phase extraction (SPE). The described methodology is robust, demonstrates quantitative recovery, and is suitable for sample preparation prior to downstream analytical techniques such as high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of 7-Hydroxygranisetron in plasma samples for pharmacokinetic and metabolic studies.
Introduction
Granisetron is a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. The primary and pharmacologically active metabolite of Granisetron is 7-Hydroxygranisetron. Accurate measurement of both the parent drug and its active metabolite in plasma is crucial for comprehensive pharmacokinetic analysis. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma, offering advantages over liquid-liquid extraction in terms of efficiency, selectivity, and potential for automation.
This protocol is based on established methods for the simultaneous extraction of granisetron and 7-Hydroxygranisetron from human plasma, which have been shown to yield quantitative recovery of both analytes.[1]
Experimental Protocol
This protocol outlines the necessary steps for the solid-phase extraction of 7-Hydroxygranisetron from human plasma.
Materials and Reagents:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase, octyl (C8) or octadecyl (C18) silica-based cartridges.
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Phosphate buffer
-
Internal Standard (IS) solution (a suitable internal standard should be selected based on the analytical method)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma samples to pellet any particulate matter.
-
Transfer a known volume of the plasma supernatant (e.g., 1 mL) to a clean tube.
-
Add the internal standard solution to the plasma sample.
-
Vortex the sample briefly to mix.
Solid-Phase Extraction (SPE) Procedure:
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass methanol through the SPE cartridge.
-
Follow with water or an appropriate buffer to equilibrate the sorbent. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle and consistent vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water/buffer) to remove endogenous interferences from the plasma matrix.
-
-
Elution:
-
Elute the retained 7-Hydroxygranisetron and granisetron from the cartridge using a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture thereof).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitrate the dried residue in a specific volume of the mobile phase to be used for the subsequent analytical method (e.g., HPLC).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for analysis.
-
Data Presentation
The following table summarizes the key quantitative parameters of the solid-phase extraction protocol.
| Parameter | Value/Composition | Notes |
| Sample Volume | 1 mL | Plasma |
| SPE Cartridge | Reversed-phase octyl (C8) or C18 silica | Select based on availability and optimization. |
| Conditioning Solvent 1 | Methanol | Volume sufficient to wet the sorbent. |
| Conditioning Solvent 2 | Water or Buffer | Volume sufficient to equilibrate the sorbent. |
| Wash Solvent | Water or aqueous buffer | Designed to remove polar interferences. |
| Elution Solvent | Methanol or Acetonitrile-based solution | A strong organic solvent to ensure complete recovery. |
| Reconstitution Volume | e.g., 100 - 200 µL | Dependent on the required concentration for analysis. |
| Limit of Quantification | 0.25 ng/mL | For 7-Hydroxygranisetron in plasma.[1] |
| Recovery | Quantitative | As reported in validated methods.[1] |
Experimental Workflow
Caption: Workflow for the solid-phase extraction of 7-Hydroxygranisetron from plasma.
References
7-Hydroxygranisetron Hydrochloride: Application Notes and Protocols for Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-Hydroxygranisetron hydrochloride in pharmacokinetic studies. 7-Hydroxygranisetron is the primary and pharmacologically active metabolite of Granisetron (B54018), a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive evaluation of Granisetron's efficacy and safety.
Introduction
Granisetron is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy. It exerts its antiemetic effects by blocking 5-HT3 receptors on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone.[3] The metabolism of Granisetron is a key determinant of its clinical pharmacology. In humans, the major route of biotransformation is the hydroxylation of the indazole ring to form 7-Hydroxygranisetron.[4] Animal studies suggest that some metabolites of granisetron may also possess 5-HT3 receptor antagonist activity.[5] Therefore, characterizing the pharmacokinetics of 7-Hydroxygranisetron is essential for a complete understanding of the drug's overall therapeutic effect and variability in patient response.
Data Presentation
Table 1: Pharmacokinetic Parameters of Granisetron in Healthy Adult Volunteers (Oral Administration)
| Parameter | Value | Reference |
| Tmax (h) | ~2 | |
| Oral Bioavailability (%) | ~60 | |
| Plasma Protein Binding (%) | ~65 | |
| Elimination Half-life (h) | ~9 |
Table 2: Pharmacokinetic Parameters of Granisetron in Adult Cancer Patients (Intravenous Administration)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) (ng/mL) | 5.99 (range: 0.63 to 30.9) | [6] |
| Total Clearance (L/h/kg) | 0.52 (range: 0.09 to 7.37) | [6] |
| Terminal Phase Half-life (h) | 8.95 | [6] |
Signaling Pathways and Metabolism
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron prevents chemotherapy-induced nausea and vomiting by blocking the action of serotonin (5-HT) at 5-HT3 receptors. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brainstem. Granisetron competitively inhibits this interaction.
References
- 1. Frontiers | Population pharmacokinetic analysis of transdermal granisetron in healthy Chinese and Caucasian volunteers [frontiersin.org]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. irispublishers.com [irispublishers.com]
Utilizing 7-Hydroxygranisetron Hydrochloride as a Metabolite Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron (B54018) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist widely prescribed for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy. Following administration, granisetron undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP1A1 and CYP3A4 being notable contributors. The major and pharmacologically active metabolite formed is 7-hydroxygranisetron (B160284). Monitoring the levels of 7-hydroxygranisetron hydrochloride in biological matrices, such as plasma, serves as a critical tool in pharmacokinetic studies, therapeutic drug monitoring, and in assessing drug-drug interactions. These application notes provide a comprehensive overview and detailed protocols for the quantification of 7-hydroxygranisetron, establishing its utility as a key metabolite marker.
Data Presentation
The following table summarizes quantitative data from various validated analytical methods for the determination of granisetron and its primary metabolite, 7-hydroxygranisetron, in human plasma.
| Analyte | Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Granisetron | HPLC-Fluorescence | 0.2 - 100 | 0.2 | < 3.98 | Not Specified | [1] |
| 7-Hydroxygranisetron | HPLC-Fluorescence | 0.1 - 50 | 0.1 | < 7.23 | Not Specified | [1] |
| Granisetron | LC-MS/MS | 0.5 - 100 | 0.5 | < 10 | > 85 | [2] |
| 7-Hydroxygranisetron | LC-MS/MS | 0.1 - 100 | 0.1 | < 10 | > 85 | [2] |
| Granisetron | LC-MS/MS | 0.1 - 50 | 0.1 | 1.3 - 8.7 | 93 - 105 | [3] |
| 7-Hydroxygranisetron | LC-MS/MS | 0.1 - 50 | 0.1 | 1.3 - 8.7 | 93 - 105 | [3] |
Experimental Protocols
Protocol 1: Quantification of 7-Hydroxygranisetron in Human Plasma using HPLC with Fluorescence Detection
This protocol describes a method for the simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
1.1. To 1 mL of human plasma, add the internal standard. 1.2. Pre-treat the plasma sample by diluting with an equal volume of a suitable buffer to optimize pH and ionic strength. 1.3. Condition a C18 solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water. 1.4. Load the pre-treated plasma sample onto the SPE cartridge. 1.5. Wash the cartridge with 1 mL of water to remove interferences. 1.6. Elute the analytes (granisetron and 7-hydroxygranisetron) with 1 mL of methanol. 1.7. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. 1.8. Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
2. HPLC-Fluorescence Method
2.1. Chromatographic System:
- Column: Octadecyl (C18) silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) (e.g., 60:40, v/v).
- Flow Rate: 0.9 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 50 µL.
2.2. Fluorescence Detection:
- Excitation Wavelength: 230 nm.
- Emission Wavelength: 350 nm.
2.3. Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of 7-hydroxygranisetron in the plasma samples from the calibration curve.
Protocol 2: Quantification of 7-Hydroxygranisetron in Human Plasma using LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of granisetron and 7-hydroxygranisetron.
1. Sample Preparation
1.1. To 100 µL of human plasma, add the isotopically labeled internal standards for granisetron and 7-hydroxygranisetron. 1.2. Perform protein precipitation by adding 300 µL of acetonitrile. 1.3. Vortex the mixture for 1 minute. 1.4. Centrifuge at 10,000 rpm for 10 minutes. 1.5. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. 1.6. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Method
2.1. Liquid Chromatography:
- Column: Xselect HSS T3 analytical column (or equivalent).
- Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4).[2]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
2.2. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Granisetron: Monitor the transition of the precursor ion to a specific product ion.
- 7-Hydroxygranisetron: Monitor the transition of the precursor ion to a specific product ion.
- Internal Standards: Monitor the transitions for the respective isotopically labeled standards.
- Instrument Settings: Optimize gas flows, temperatures, and voltages according to the specific mass spectrometer manufacturer's guidelines.
2.3. Analysis:
- Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration.
- Quantify 7-hydroxygranisetron in the plasma samples using the calibration curve.
Mandatory Visualizations
References
- 1. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Granisetron and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the quantitative analysis of granisetron (B54018) and its metabolites using High-Performance Thin-Layer Chromatography (HPTLC). The protocols are intended to be a starting point for method development and validation in a research or quality control setting.
Introduction
Granisetron is a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] The metabolism of granisetron primarily occurs in the liver through N-demethylation and aromatic ring oxidation, followed by conjugation.[3] The major active metabolite is 7-hydroxy-granisetron.[4] Monitoring the levels of granisetron and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
HPTLC is a sophisticated form of thin-layer chromatography that offers high resolution, sensitivity, and throughput for the analysis of pharmaceuticals.[5][6] It is a reliable and cost-effective technique for the separation and quantification of various compounds.[5][6]
Signaling Pathway of Granisetron
Chemotherapeutic agents can cause the release of serotonin (B10506) from enterochromaffin cells in the gastrointestinal tract.[2] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brainstem, which induces nausea and vomiting.[1][2] Granisetron selectively blocks these 5-HT3 receptors, preventing the binding of serotonin and thereby inhibiting the vomiting reflex.[1][2]
Caption: Granisetron's mechanism of action via 5-HT3 receptor antagonism.
Experimental Protocols
This section outlines the HPTLC methodology for the analysis of granisetron. A proposed method for the simultaneous analysis of granisetron and its primary metabolite, 7-hydroxy-granisetron, is also provided for further development.
Protocol 1: HPTLC Analysis of Granisetron in Bulk Drug and Pharmaceutical Formulations
This protocol is based on a validated method for the quantification of granisetron hydrochloride.[7][8][9]
1. Materials and Reagents
-
Granisetron hydrochloride standard
-
Silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm)
-
Chloroform (AR grade)
-
Methanol (B129727) (AR grade)
-
Sample solvent: Methanol
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of granisetron hydrochloride standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solution, prepare working standards in the concentration range of 40-160 ng/µL by diluting with methanol.
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 10 mg of granisetron hydrochloride and transfer to a 10 mL volumetric flask. Add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm filter.
3. Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 aluminum plates.
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for 30 minutes at room temperature.
-
Application: Apply 10 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator.
-
Development: Develop the plate up to a distance of 80 mm in the saturated chamber.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Densitometric Analysis: Scan the dried plate at 301 nm using a densitometer in absorbance mode.[2][7]
4. Expected Results
Protocol 2: Proposed HPTLC Method for Simultaneous Analysis of Granisetron and 7-Hydroxy-Granisetron
This proposed method is for development and validation. The addition of a small amount of a polar modifier to the mobile phase may be necessary to achieve separation of the more polar 7-hydroxy-granisetron from the parent drug.
1. Materials and Reagents
-
Granisetron standard
-
7-Hydroxy-granisetron standard
-
Silica gel 60 F254 HPTLC plates (20 x 10 cm)
-
Chloroform (AR grade)
-
Methanol (AR grade)
-
Ammonia (B1221849) or Acetic Acid (as a modifier, if required)
-
Sample solvent: Methanol
2. Standard and Sample Preparation
-
Prepare individual and mixed standard stock solutions of granisetron and 7-hydroxy-granisetron in methanol.
-
Prepare working standards covering the expected concentration range for both analytes.
-
For biological samples (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step will be required to isolate the analytes prior to HPTLC analysis.
3. Proposed Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase (to be optimized): Start with Chloroform : Methanol in ratios from 90:10 to 70:30 (v/v). If separation is not optimal, consider adding a small percentage (e.g., 0.1-1%) of ammonia (to sharpen peaks of basic compounds) or acetic acid (to improve resolution).
-
Chamber Saturation, Application, Development, and Drying: Follow the procedures outlined in Protocol 1.
-
Densitometric Analysis: Scan the plate at a wavelength that provides a good response for both compounds (e.g., 301-305 nm). A multi-wavelength scan may be beneficial.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the HPTLC analysis of granisetron. The data for 7-hydroxy-granisetron needs to be established during method validation.
Table 1: Method Validation Parameters for Granisetron HPTLC Analysis
| Parameter | Result |
| Linearity Range | 400 - 1600 ng/band[2][7] |
| Correlation Coefficient (r²) | 0.9980[2][7] |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Specificity | The method is specific for granisetron[7] |
| Robustness | The method is robust for minor changes in conditions[7] |
Table 2: Proposed Quantitative Parameters for Simultaneous HPTLC Analysis
| Analyte | Linearity Range (ng/band) | Correlation Coefficient (r²) | LOD (ng/band) | LOQ (ng/band) |
| Granisetron | To be determined | >0.99 | To be determined | To be determined |
| 7-Hydroxy-Granisetron | To be determined | >0.99 | To be determined | To be determined |
Experimental Workflow
The following diagram illustrates the general workflow for the HPTLC analysis of granisetron and its metabolites.
Caption: General workflow for HPTLC analysis.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. scispace.com [scispace.com]
- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 7-Hydroxygranisetron Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxygranisetron is the primary active metabolite of granisetron (B54018), a potent 5-HT3 receptor antagonist widely used as an antiemetic agent, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. Monitoring the urinary excretion of 7-Hydroxygranisetron is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings to understand the disposition of the parent drug, granisetron. Accurate and reliable quantification of this metabolite in urine requires robust and efficient sample preparation methods to overcome matrix effects and ensure high analytical sensitivity.
This document provides detailed application notes and protocols for the sample preparation of 7-Hydroxygranisetron in human urine for subsequent analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols described include enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Analytical Method Overview
The analysis of 7-Hydroxygranisetron in urine is commonly performed using a validated LC-MS/MS method. A published method utilizes an Xselect HSS T3 analytical column with an isocratic mobile phase consisting of 20% acetonitrile (B52724) in water containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4). Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization mode with multiple reaction monitoring (MRM).[1] Stable isotope-labeled 7-Hydroxygranisetron is recommended as the internal standard (IS) to ensure accuracy and precision.[1]
Sample Pre-treatment: Enzymatic Hydrolysis
In urine, 7-Hydroxygranisetron can exist as a glucuronide conjugate. To analyze the total concentration, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety prior to extraction.
Protocol for Enzymatic Hydrolysis
This protocol is a general procedure and should be optimized for the specific enzyme batch and laboratory conditions.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli, Helix pomatia, or recombinant sources)
-
Phosphate buffer or Acetate (B1210297) buffer (pH may vary depending on the enzyme, typically between 4.0 and 6.8)
-
Internal Standard (IS) solution
-
Heating block or water bath
Procedure:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 1.0 mL of urine in a clean polypropylene (B1209903) tube, add 50 µL of the 7-Hydroxygranisetron internal standard solution.
-
Add 200 µL of buffer (e.g., 1 M acetate buffer, pH 5.0).
-
Add a sufficient amount of β-glucuronidase enzyme (typically 2,500-5,000 units). The optimal amount should be determined during method development.
-
Vortex the mixture gently for 10-15 seconds.
-
Incubate the sample at an optimized temperature (e.g., 37-60°C) for a designated time (e.g., 1 to 4 hours). Incubation time and temperature are critical parameters and depend on the enzyme source and concentration.
-
After incubation, cool the sample to room temperature before proceeding to the extraction step (SPE or LLE).
Sample Preparation Methodologies
The choice of sample preparation method depends on the required sample cleanliness, throughput, and available resources. Below are protocols for Solid-Phase Extraction and Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex matrices like urine, providing high recovery and minimizing matrix effects. Mixed-mode or polymeric reversed-phase SPE cartridges are commonly used for the extraction of polar metabolites like 7-Hydroxygranisetron.
Protocol for Polymeric Reversed-Phase SPE (e.g., using Waters Oasis HLB or Phenomenex Strata-X):
Materials:
-
SPE cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)
-
SPE vacuum manifold or positive pressure processor
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
Reconstitution solvent (matching the initial mobile phase)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.
-
Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the reconstitution solvent. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids. For 7-Hydroxygranisetron, a basic compound, pH adjustment of the aqueous phase is critical to ensure it is in a neutral form for efficient extraction into an organic solvent.
Protocol for Liquid-Liquid Extraction:
Materials:
-
Extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, or methyl tert-butyl ether (MTBE))
-
Ammonium hydroxide (B78521) or other base for pH adjustment
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
To the pre-treated (hydrolyzed) urine sample in a polypropylene tube, adjust the pH to >9.0 with ammonium hydroxide to neutralize the 7-Hydroxygranisetron molecule.
-
Add 3-5 mL of the extraction solvent.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the reconstitution solvent. Vortex and transfer to an autosampler vial for analysis.
Quantitative Data Summary
A validated LC-MS/MS method for the quantification of 7-Hydroxygranisetron in human urine has demonstrated the performance characteristics outlined in the table below.[1] While this study confirmed the absence of significant matrix effects, specific quantitative data for recovery and matrix effects for the individual sample preparation techniques were not detailed.[1] The data presented here pertains to the overall method performance.
| Parameter | 7-Hydroxygranisetron in Urine |
| Linearity Range | 2 - 1000 ng/mL |
| Accuracy | >85% |
| Precision (CV) | <10% |
| Matrix Effect | No significant matrix effects observed[1] |
| Recovery | Not specified |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Experimental Workflows
The overall workflow for the analysis of 7-Hydroxygranisetron in urine, from sample collection to data acquisition, is depicted in the following diagrams.
Overall workflow for 7-Hydroxygranisetron analysis.
The logical relationship for selecting an appropriate sample preparation method can be visualized as follows:
Decision tree for sample preparation method selection.
References
Application Notes and Protocols for Fluorescence Detection of 7-Hydroxygranisetron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 7-Hydroxygranisetron, the primary active metabolite of the antiemetic drug Granisetron, using a fluorescence detection method. As 7-Hydroxygranisetron is not natively fluorescent, a derivatization step is required to enable its detection by highly sensitive fluorescence spectroscopy. This document outlines the necessary protocols, from sample preparation and derivatization to chromatographic separation and detection.
Principle and Signaling Pathway
The detection method is based on the chemical derivatization of the phenolic hydroxyl group of 7-Hydroxygranisetron to form a fluorescent methyl ether derivative. This is achieved through a methylation reaction using trimethylsilyldiazomethane (B103560). The parent drug, Granisetron, is naturally fluorescent and can be detected without derivatization. This allows for the simultaneous quantification of both compounds in a single chromatographic run.
The derivatization reaction proceeds as follows:
Caption: Chemical derivatization of 7-Hydroxygranisetron.
Experimental Workflow
The overall analytical workflow involves several key stages, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.
Caption: Overall experimental workflow.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method with fluorescence detection for Granisetron and electrochemical detection for 7-Hydroxygranisetron, which provides an indication of the expected performance of a fluorescence-based method for the derivatized metabolite. A separate study provides the linearity range for the simultaneous fluorescence detection of both Granisetron and methylated 7-Hydroxygranisetron.
Table 1: Method Performance Characteristics (Fluorescence/Electrochemical Detection)
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Granisetron | 0.1 - 50 | 0.1 |
| 7-Hydroxygranisetron | 0.25 - 50 | 0.25 |
Table 2: Linearity and Reproducibility (Simultaneous Fluorescence Detection)
| Analyte | Linearity Range (ng/mL) | Reproducibility (RSD, %) |
| Granisetron | 0.2 - 100 | < 3.98 (at 1 ng/mL) |
| Methylated 7-Hydroxygranisetron | 0.1 - 50 | < 7.23 (at 0.5 ng/mL) |
Experimental Protocols
Materials and Reagents
-
Granisetron and 7-Hydroxygranisetron reference standards
-
Trimethylsilyldiazomethane solution (2.0 M in hexanes)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Triethylamine
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (blank)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Sequentially wash the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: To 1 mL of human plasma, add the internal standard and vortex. Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes: Elute Granisetron and 7-Hydroxygranisetron from the cartridge with 1 mL of methanol.
-
Evaporate the eluate: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the sample: Reconstitute the dried residue in 100 µL of methanol.
Derivatization Protocol: Methylation
Note: This protocol is based on established methods for the methylation of phenolic compounds using trimethylsilyldiazomethane. Optimization may be required.
-
To the reconstituted sample extract (100 µL in methanol), add 10 µL of a 2.0 M solution of trimethylsilyldiazomethane in hexanes.
-
Vortex the mixture gently for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The reaction is quenched by the acidic mobile phase upon injection into the HPLC system.
HPLC and Fluorescence Detection
The following HPLC conditions are recommended as a starting point and are based on methods for the analysis of Granisetron.
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate with pH adjusted to 4.5 with phosphoric acid) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Granisetron: Excitation: 305 nm, Emission: 365 nm.
-
Methylated 7-Hydroxygranisetron: As the methylated derivative is an anisole (B1667542) ether of a phenolic compound, similar wavelengths to Granisetron are a good starting point. Optimal excitation and emission wavelengths should be determined experimentally by scanning the fluorescence spectrum of the derivatized standard.
-
Data Analysis and Quantification
A calibration curve should be prepared using blank plasma spiked with known concentrations of Granisetron and 7-Hydroxygranisetron, which are then subjected to the same extraction and derivatization procedure as the unknown samples. The peak areas of the analytes are plotted against their respective concentrations, and a linear regression is used to determine the concentration of the analytes in the unknown samples.
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxygranisetron Hydrochloride Stability and Degradation
This technical support center provides guidance on the stability and degradation pathways of 7-Hydroxygranisetron hydrochloride. Please note that while this information is intended to be a helpful resource, specific stability data for this compound is limited in publicly available literature. Therefore, much of the guidance provided is based on studies of its parent compound, Granisetron hydrochloride, and general principles of drug degradation. Researchers are advised to use this information as a starting point for their own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of a compound like this compound?
A1: Forced degradation studies are typically conducted under a variety of stress conditions to understand the intrinsic stability of a molecule.[1][2] Based on studies of the parent compound, Granisetron hydrochloride, the recommended conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 70°C.[3]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 70°C.[3]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Dry heat at 60°C to 80°C.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., using a photostability chamber).
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not well-documented, we can infer potential pathways based on its structure and the known degradation of Granisetron hydrochloride. The presence of the hydroxyl group on the aromatic ring may introduce additional pathways. Likely degradation includes hydrolysis of the amide bond and oxidation of the aromatic ring and the tertiary amine.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for separating the parent drug from its degradation products. A common approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[4][5] The method development process involves:
-
Performing forced degradation studies to generate degradation products.
-
Screening different columns (e.g., C8, C18), mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with a buffer), and pH to achieve optimal separation.
-
Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of the study. Ensure proper contact between the compound and the stressor. |
| Complete degradation of the compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration. For hydrolytic studies, consider using a wider range of pH values. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. | Optimize the mobile phase pH, especially considering the pKa of this compound. Try a different column or a gradient elution method. Ensure the column is properly equilibrated and maintained. |
| Formation of unexpected or secondary degradation products. | Over-stressing the sample. Interaction with excipients (in formulation). | Analyze samples at multiple time points to distinguish primary from secondary degradation products. If working with a formulation, test the drug substance alone to identify degradation products originating from the active ingredient. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. Sample preparation inconsistency. | Ensure precise control over temperature, concentration of stressors, and timing. Standardize the sample preparation procedure, including dilution and neutralization steps. |
Quantitative Data Summary
The following table summarizes the degradation of the parent compound, Granisetron hydrochloride , under various forced degradation conditions. This data can be used as a reference for designing studies for this compound.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | Reflux | 16 h | ~41% | [6] |
| Basic Hydrolysis | 1 M NaOH | 95°C | 4 h | ~23% | [6] |
| Basic Hydrolysis | 1 M NaOH | Reflux | 16 h | ~88% | [6] |
| Oxidative Degradation | 10% H₂O₂ | Room Temp | - | Significant | [3] |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: 7-Hydroxygranisetron LC-MS/MS Assay Sensitivity
Welcome to the technical support center for the analysis of 7-Hydroxygranisetron (B160284). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS assays for improved sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical precursor ion ([M+H]⁺) for 7-Hydroxygranisetron?
A1: For mass spectrometry analysis, 7-Hydroxygranisetron is typically analyzed in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is the target precursor ion.
Q2: Which ionization mode is recommended for analyzing this compound?
A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing 7-Hydroxygranisetron.[1]
Q3: We are observing a weak signal for 7-Hydroxygranisetron. What are the primary areas to investigate for improving sensitivity?
A3: To improve a weak signal, a systematic evaluation of three key areas is recommended:
-
Sample Preparation: Ensure efficient extraction and minimal matrix effects.
-
Liquid Chromatography: Optimize separation and peak shape.
-
Mass Spectrometry: Fine-tune parameters for optimal ionization and detection.
Q4: What are common causes of high background noise in the chromatogram?
A4: High background noise can be caused by several factors, including:
-
Contaminated solvents or reagents.[2]
-
A dirty MS ion source.[3]
-
Column bleed.
-
Use of non-volatile buffers.[4]
-
Improperly prepared mobile phase.[5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
This is a common issue that can often be resolved by systematically optimizing the entire workflow, from sample preparation to MS detection.
| Parameter | Recommendation | Rationale |
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | To effectively remove interferences from complex matrices like plasma or urine.[6][7] |
| Internal Standard | Use a stable isotope-labeled (SIL) internal standard for 7-Hydroxygranisetron.[8] | SIL-IS is the most effective way to compensate for matrix effects and variability in extraction recovery. |
| Matrix Effects | Evaluate by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked matrix sample.[9] | Matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[10] |
| Reconstitution Solvent | Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. | This prevents peak distortion and potential precipitation of the analyte on the column. |
7-Hydroxygranisetron is a polar metabolite, which can present challenges for retention on traditional reversed-phase columns.[11][12]
| Parameter | Recommendation | Rationale |
| Column Chemistry | Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-modified reversed-phase column (e.g., C18 with a polar endcapping). | HILIC columns are well-suited for retaining and separating polar compounds.[11][12] |
| Mobile Phase pH | For positive ion mode, an acidic mobile phase (e.g., using formic acid) is generally preferred to promote protonation of the analyte.[1][4] | Proper pH control ensures the analyte is in a consistent and readily ionizable state. |
| Mobile Phase Additives | Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265).[4][8] Avoid non-volatile buffers (e.g., phosphate), which can contaminate the MS source.[4] | Volatile additives are compatible with mass spectrometry and can improve chromatographic peak shape and ionization efficiency. |
| Flow Rate | Lower flow rates (e.g., 0.1-0.4 mL/min) often lead to better sensitivity in ESI-MS.[4] | Lower flow rates can improve desolvation efficiency in the electrospray source. |
| Column Dimensions | Using columns with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity by concentrating the analyte as it elutes.[2] | This is a concentration-dependent effect. |
Direct infusion of a standard solution of 7-Hydroxygranisetron is the most effective way to optimize MS parameters.[3]
| Parameter | Optimization Approach | Rationale |
| Capillary Voltage | Infuse the analyte and adjust the voltage to find the value that gives the maximum stable signal. | This voltage is crucial for creating a stable electrospray.[13] |
| Gas Flows (Nebulizing, Drying) | Optimize gas flows to ensure efficient desolvation of the droplets without causing signal instability. | Proper desolvation is necessary to liberate gas-phase ions.[14] |
| Source Temperature | Adjust the temperature to facilitate solvent evaporation. This is dependent on the flow rate and mobile phase composition. | Higher temperatures may be needed for higher flow rates or highly aqueous mobile phases.[13] |
| MRM Transitions | Infuse the analyte, perform a product ion scan to identify the most intense and specific fragment ions. | Multiple Reaction Monitoring (MRM) significantly improves selectivity and signal-to-noise. |
| Collision Energy (CE) | For each MRM transition, ramp the collision energy to find the optimal value that produces the most intense product ion. | CE determines the degree of fragmentation of the precursor ion. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can negatively impact sensitivity and reproducibility.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase; column contamination. | Ensure mobile phase pH is appropriate. Flush the column with a strong solvent. If the problem persists, the column may need replacement.[5] |
| Peak Fronting | Column overload; sample solvent is too strong. | Dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[5] |
| Split Peaks | Clogged frit or partially blocked column; mismatch between injection solvent and mobile phase. | Reverse flush the column (if recommended by the manufacturer). Ensure solvent compatibility.[5] |
Experimental Protocols
Example Protocol: Sample Preparation from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Addition: To 200 µL of plasma, add the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 600 µL of a protein precipitating agent (e.g., acetonitrile), vortex for 1 minute, and centrifuge at high speed for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge).
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute 7-Hydroxygranisetron with an appropriate elution solvent (e.g., methanol (B129727) with a small percentage of formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Validated LC-MS/MS Method Parameters
The following parameters are based on a published method for the analysis of granisetron (B54018) and 7-hydroxygranisetron and can serve as a starting point for method development.[8]
| Parameter | Setting |
| LC Column | Xselect HSS T3 |
| Mobile Phase | 20% acetonitrile (B52724) in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4) |
| Flow Rate | Isocratic |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range (Plasma) | 0.1 - 100 ng/mL |
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Analysis of 7-Hydroxygranisetron in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 7-Hydroxygranisetron (B160284) in plasma samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape, Tailing, or Broadening
Possible Cause: Matrix components co-eluting with 7-Hydroxygranisetron can interfere with its interaction with the stationary phase of the analytical column. This can lead to distorted peak shapes.
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances.
-
If using Protein Precipitation (PPT): Consider a subsequent clean-up step like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
If using LLE: Experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction.
-
If using SPE: Ensure the chosen sorbent and elution protocol are optimal for 7-Hydroxygranisetron and the plasma matrix. Consider a stronger wash step or a more selective elution solvent.
-
-
Adjust Chromatographic Conditions:
-
Gradient Elution: Implement or optimize a gradient elution profile to better separate 7-Hydroxygranisetron from matrix components.
-
Column Chemistry: Test a different column with an alternative stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl (B1667301) phase) to alter selectivity.
-
Mobile Phase Modifiers: The use of additives like ammonium (B1175870) formate (B1220265) and formic acid in the mobile phase can improve peak shape.[1][2]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different plasma lots or inconsistent sample preparation can lead to poor reproducibility.
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for 7-Hydroxygranisetron is highly recommended. It will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate and reproducible quantification.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Standardize Sample Handling: Ensure uniform procedures for sample collection, storage, and preparation to minimize variability.[3] This includes using the same type of collection tubes and consistent freeze-thaw cycles.
Issue 3: Ion Suppression or Enhancement
Possible Cause: Co-eluting matrix components, such as phospholipids (B1166683), can suppress or enhance the ionization of 7-Hydroxygranisetron in the mass spectrometer source, leading to inaccurate quantification.[4]
Troubleshooting Steps:
-
Improve Sample Cleanup: The primary strategy is to remove the interfering components before they enter the analytical system.
-
Phospholipid Removal Plates: Specialized SPE plates or cartridges designed to remove phospholipids can be highly effective.
-
Liquid-Liquid Extraction: LLE can be optimized to leave phospholipids and other interfering substances in the aqueous layer.
-
-
Chromatographic Separation: Adjust the HPLC/UHPLC method to chromatographically separate 7-Hydroxygranisetron from the region where ion suppression is observed. A post-column infusion experiment can identify these regions.[4]
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in 7-Hydroxygranisetron plasma analysis?
A1: The most common causes are endogenous plasma components like phospholipids and proteins that can co-elute with 7-Hydroxygranisetron and interfere with its ionization in the mass spectrometer. Exogenous materials like anticoagulants (e.g., Li-heparin) and polymers from plastic tubes can also contribute.[3]
Q2: What is the best sample preparation technique to minimize matrix effects for 7-Hydroxygranisetron?
A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up plasma samples and minimizing matrix effects for 7-Hydroxygranisetron.[5] It provides a more thorough cleanup than protein precipitation and can be more selective than liquid-liquid extraction.
Q3: How can I determine if I have a matrix effect issue?
A3: A common method is to compare the peak area of 7-Hydroxygranisetron in a standard solution to the peak area of a blank plasma sample spiked with the same concentration of the analyte after extraction. A significant difference in peak areas indicates the presence of a matrix effect. A post-column infusion experiment is another valuable tool to identify regions of ion suppression or enhancement in your chromatogram.[4][6]
Q4: Can simply diluting my plasma sample reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach may not be suitable if the concentration of 7-Hydroxygranisetron is very low, as it could fall below the limit of quantification of the method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 7-Hydroxygranisetron in Plasma
This protocol is based on a validated method that reported no significant matrix effects.[1][2]
-
Sample Pre-treatment: To 200 µL of human plasma, add an appropriate amount of the internal standard (e.g., stable isotope-labeled 7-Hydroxygranisetron).
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing:
-
Wash the plate with 200 µL of 2% formic acid in water.
-
Wash the plate with 200 µL of methanol.
-
-
Elution: Elute 7-Hydroxygranisetron and the internal standard with 2 x 25 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This is a simpler but generally less clean sample preparation method.
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Addition of Internal Standard: Add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the mobile phase to improve peak shape and compatibility with the initial chromatographic conditions.
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for 7-Hydroxygranisetron Analysis
| Parameter | Condition |
| Column | Xselect HSS T3 |
| Mobile Phase | 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4) |
| Flow Rate | Isocratic |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linearity Range in Plasma | 0.1 - 100 ng/mL |
| Accuracy | >85% |
| Precision (CV%) | <10% |
| Matrix Effect | No significant matrix effects observed |
Data sourced from a validated method for the simultaneous analysis of granisetron (B54018) and 7-hydroxygranisetron in human plasma.[1][2]
Visualizations
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
7-Hydroxygranisetron hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxygranisetron hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a metabolite of Granisetron, a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] It is primarily used in research to study the metabolism and effects of Granisetron.
Q2: What are the known physical and chemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [2] |
| Molecular Weight | 364.9 g/mol | [2] |
| Appearance | Off-White to Pale Purple Solid | ChemicalBook |
| Melting Point | >220°C (decomposes) | ChemicalBook |
| Storage Temperature | -20°C, under inert atmosphere | [3] |
Q3: What is the general solubility of this compound?
Q4: What is the mechanism of action of the parent compound, Granisetron?
Granisetron, the parent compound of 7-Hydroxygranisetron, functions as a selective 5-HT3 receptor antagonist. During chemotherapy or radiation, serotonin is released in the gastrointestinal tract, which then binds to 5-HT3 receptors on vagal afferent nerves. This binding triggers signals to the brain's vomiting center. Granisetron blocks these receptors, thereby inhibiting the nausea and vomiting reflex.[1][5][6]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Issue 1: Compound is not dissolving in water or aqueous buffers.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: As a "slightly soluble" compound, a larger volume of solvent may be required. Try increasing the solvent volume incrementally.
-
-
Possible Cause 2: Dissolution Rate is Slow.
-
Solution 1: Gently heat the solution. For many hydrochloride salts, a modest increase in temperature can improve the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Solution 2: Use physical agitation. Sonication or vortexing can help break down solid particles and increase the surface area available for solvation.
-
-
Possible Cause 3: pH of the Solution.
-
Solution: The solubility of amine hydrochloride salts can be pH-dependent. Ensure the pH of your aqueous solution is slightly acidic to maintain the protonated, more soluble form of the compound. Avoid highly alkaline conditions which may cause the free base to precipitate.
-
Issue 2: Precipitation occurs after initial dissolution.
-
Possible Cause 1: Change in Temperature.
-
Solution: If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Try to maintain the working temperature or prepare a more dilute solution.
-
-
Possible Cause 2: Change in pH.
-
Solution: Addition of other components to your solution may have altered the pH, causing the compound to precipitate. Verify the pH of the final solution and adjust if necessary to maintain a slightly acidic environment.
-
-
Possible Cause 3: Common Ion Effect.
-
Solution: In solutions with a high concentration of chloride ions (e.g., concentrated HCl or high molarity chloride buffers), the solubility of the hydrochloride salt may be suppressed. If possible, use a buffer with a different counter-ion.[5]
-
Issue 3: Need to prepare a stock solution in an organic solvent.
-
Solution: While methanol (B129727) is noted as a solvent, other organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions of sparingly soluble compounds. It is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7] Always perform a small-scale test to ensure compatibility and avoid precipitation upon dilution.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add a portion of the desired aqueous solvent (e.g., sterile water, PBS) to the powder.
-
Initial Dissolution: Vortex or stir the mixture. If the compound does not readily dissolve, proceed to the next steps.
-
Sonication: Place the container in a sonicator bath for 5-10 minutes. Check for dissolution.
-
Gentle Heating (Optional): If sonication is insufficient, gently warm the solution (e.g., in a 37°C water bath) while stirring. Avoid excessive heat to prevent degradation.
-
Final Volume Adjustment: Once the compound is dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterilization (if for cell culture): Filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the this compound powder.
-
Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to the powder to create a concentrated stock solution.
-
Dissolution: Vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution in appropriate aliquots at -20°C.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution into the desired aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to minimize precipitation.
Visualizations
Caption: Mechanism of action of Granisetron as a 5-HT3 receptor antagonist.
Caption: Troubleshooting workflow for dissolving 7-Hydroxygranisetron HCl.
References
- 1. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 2. 7-Hydroxy Granisetron Hydrochloride | C18H25ClN4O2 | CID 71749058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy Granisetron Hydrochloride | LGC Standards [lgcstandards.com]
- 4. 7-Hydroxy Granisetron Hydrochloride CAS#: 133841-04-0 [chemicalbook.com]
- 5. rjpdft.com [rjpdft.com]
- 6. scribd.com [scribd.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purity Analysis of 7-Hydroxygranisetron Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of 7-Hydroxygranisetron hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for a this compound reference standard?
A1: High-purity reference standards for this compound generally exhibit a purity of greater than 95% as determined by HPLC.[1][2] It is crucial to consult the certificate of analysis provided by the supplier for the specific batch being used.
Q2: What are the common impurities that might be present in a this compound sample?
A2: Impurities in a this compound sample can originate from the synthesis process or degradation. Besides the parent compound, Granisetron, other related substances and degradation products may be present. Known impurities include various Granisetron EP impurities (A, B, C, D, E, F, G, H, I) and other related compounds.[3][4] Forced degradation studies have shown that Granisetron hydrochloride can degrade under hydrolytic, oxidative, photolytic, and thermal stress, forming various degradation products.[5][6]
Q3: What is a suitable analytical technique for the purity analysis of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended technique for the purity analysis of this compound.[7][8] This method offers the necessary selectivity and sensitivity to separate this compound from its potential impurities.
Troubleshooting Guide
HPLC Analysis Issues
Q4: I am not seeing any peaks on my chromatogram. What should I do?
A4:
-
Check Connections: Ensure all tubing and fittings in your HPLC system are secure and not leaking.
-
Verify Mobile Phase: Confirm that the mobile phase reservoirs are not empty and that the components are correctly mixed and degassed.
-
Pump and Injector: Check for leaks, salt buildup, or unusual noises from the pump. Ensure the injector is functioning correctly and the sample loop is not blocked.
-
Detector Lamp: Verify that the detector lamp is on and has not exceeded its lifetime.
-
System Purge: Purge the pump at a high flow rate to remove any air bubbles from the system.
Q5: My retention times are drifting or inconsistent. What could be the cause?
A5:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injection. It is recommended to run the mobile phase through the column for at least 10-20 column volumes.[9]
-
Mobile Phase Composition: Inconsistent mobile phase composition can lead to shifting retention times. If preparing the mobile phase online, ensure the mixer is functioning correctly. Consider preparing the mobile phase manually.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can shift by 1-2% for every 1°C change.
-
Column Contamination: Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent to clean it.
-
pH of Mobile Phase: For ionizable compounds, a small change in the mobile phase pH can significantly impact retention time. Ensure the buffer is correctly prepared and stable.
Q6: I am observing peak tailing or fronting. How can I improve peak shape?
A6:
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Column Contamination: The column inlet frit may be partially blocked, or the column itself may be contaminated. Try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH might improve symmetry.
-
Inappropriate Solvent for Sample: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.
Q7: The pressure in my HPLC system is too high or fluctuating. What steps should I take?
A7:
-
High Pressure:
-
Blockage: There may be a blockage in the system, commonly at the guard column, analytical column inlet frit, or in the tubing. Systematically disconnect components to identify the source of the high pressure.
-
Precipitation: Buffer precipitation can occur if the mobile phase composition is changed without proper flushing. Ensure mobile phase components are miscible.
-
-
Fluctuating Pressure:
-
Air Bubbles: Air in the pump is a common cause of pressure fluctuations. Degas the mobile phase and purge the pump.
-
Pump Seals: Worn pump seals can lead to leaks and pressure instability.
-
Check Valves: A faulty check valve can also cause pressure fluctuations.
-
Experimental Protocols
Protocol 1: RP-HPLC Purity Method for this compound
This method is a general guideline based on commonly reported conditions for the analysis of Granisetron and related compounds.[7][10][11] Method validation and optimization are required for specific applications.
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC with UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01M Sodium Dihydrogen Phosphate (B84403) Buffer, pH adjusted to 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic |
| Mobile Phase Ratio | 80:20 (v/v) Mobile Phase A: Mobile Phase B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 305 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, taking into account the areas of any impurity peaks.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. 7-Hydroxy Granisetron Hydrochloride | LGC Standards [lgcstandards.com]
- 2. 7-Hydroxy Granisetron Hydrochloride | LGC Standards [lgcstandards.com]
- 3. 7-Hydroxy Granisetron | Axios Research [axios-research.com]
- 4. 7-Hydroxy Granisetron HCl [sincopharmachem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 7-Hydroxygranisetron Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of 7-Hydroxygranisetron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during the chromatographic analysis of 7-Hydroxygranisetron.
Q1: I am observing a peak that co-elutes with my 7-Hydroxygranisetron analyte. How can I identify and resolve this interference?
A1: Co-elution of interfering peaks is a common issue, often arising from endogenous components in the biological matrix or from the parent drug, granisetron (B54018).
Troubleshooting Steps:
-
Method Adjustment: Modify your chromatographic method. Adjusting the mobile phase composition, gradient slope, or column temperature can alter the retention times of your analyte and the interfering peak, improving separation.
-
Column Change: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl column) to exploit different separation mechanisms.
-
Sample Preparation: Enhance your sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) are more selective than simple protein precipitation and can effectively remove many interfering compounds.[1]
-
High-Resolution Mass Spectrometry: If using LC-MS, employ a high-resolution mass spectrometer to differentiate between your analyte and the interference based on their exact mass, even if they are not chromatographically separated.
Q2: My analyte signal is inconsistent, and I suspect matrix effects are the cause. How can I confirm and mitigate this?
A2: Matrix effects, which cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of biological samples.[2][3] They occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[3]
Confirmation and Mitigation Strategies:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of 7-Hydroxygranisetron is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Dips or rises in the baseline signal indicate the retention times where matrix effects are present.[2]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for 7-Hydroxygranisetron.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and quantification.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the standards and samples experience similar matrix effects.[3]
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization process.[5]
Q3: The recovery of 7-Hydroxygranisetron from my samples is consistently low. What are the potential causes and how can I improve it?
A3: Low recovery is often linked to the sample preparation and extraction steps. The goal is to efficiently isolate the analyte from the complex sample matrix.
Potential Causes and Solutions:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal. If using liquid-liquid extraction (LLE), experiment with different organic solvents. For Solid Phase Extraction (SPE), ensure the sorbent type (e.g., reversed-phase, ion-exchange) is appropriate for 7-Hydroxygranisetron and that the wash and elution steps are optimized. SPE has been shown to provide quantitative recovery for 7-Hydroxygranisetron from human plasma.[1]
-
Analyte Stability: 7-Hydroxygranisetron may be degrading during sample collection, storage, or processing. Assess analyte stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).
-
pH-Dependent Extraction: The charge state of 7-Hydroxygranisetron is pH-dependent. Adjusting the pH of the sample and extraction solvents can significantly improve partitioning and recovery.
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 7-Hydroxygranisetron in a biological matrix.
Caption: General workflow for 7-Hydroxygranisetron bioanalysis.
Example LC-MS/MS Method Parameters
The following table summarizes typical parameters for an LC-MS/MS method used for the quantification of 7-Hydroxygranisetron.
| Parameter | Setting |
| Chromatography | |
| Column | Xselect HSS T3 Analytical Column |
| Mobile Phase | Isocratic: 20% Acetonitrile in water (containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid, pH 4) |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | |
| In Human Plasma | 0.1 - 100 ng/mL |
| In Human Urine | 2 - 1000 ng/mL |
This data is based on a published method and may require optimization for your specific instrumentation and application.[4]
Metabolic Pathway
Understanding the metabolic origin of 7-Hydroxygranisetron is crucial, as the parent drug, Granisetron, can be a potential interferent.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mobile Phase for 7-Hydroxygranisetron HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 7-Hydroxygranisetron. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the HPLC separation of 7-Hydroxygranisetron?
A common starting point for reversed-phase HPLC separation of 7-Hydroxygranisetron involves a mixture of an aqueous buffer and an organic modifier. A frequently used mobile phase consists of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724).[1][2][3][4] The pH of the aqueous phase is a critical parameter to control the retention and peak shape of ionizable compounds like 7-Hydroxygranisetron.[5]
Q2: How can I improve the resolution between 7-Hydroxygranisetron and its parent compound, Granisetron?
Improving resolution can be achieved by several strategies:
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact resolution. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
pH of the Mobile Phase: Optimizing the pH of the aqueous buffer is crucial. For amine-containing compounds like 7-Hydroxygranisetron, a pH that keeps the analyte in a consistent ionization state is recommended to achieve sharp, symmetrical peaks.[5]
-
Choice of Organic Modifier: While acetonitrile is common, methanol (B129727) can be an alternative. The different selectivity of methanol may enhance the separation.[2]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be effective in separating complex mixtures and improving peak shape.[1][2]
Q3: My 7-Hydroxygranisetron peak is tailing. What are the possible causes and solutions?
Peak tailing for amine-containing compounds is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[6]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. Operating at a mid-range pH can sometimes lead to peak tailing if it is close to the pKa of the analyte.
-
Use of Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[6]
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase can minimize these secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with active sites on the column; Inappropriate mobile phase pH; Column overload. | Add a competing base (e.g., triethylamine) to the mobile phase; Adjust the mobile phase pH; Use a base-deactivated column; Reduce sample concentration or injection volume.[6] |
| Insufficient Resolution | Mobile phase is too strong or too weak; Inadequate selectivity. | Optimize the organic solvent to buffer ratio; Try a different organic solvent (e.g., methanol instead of acetonitrile); Adjust the mobile phase pH; Consider a different column stationary phase.[8] |
| Shifting Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | Ensure accurate and consistent mobile phase preparation; Use a column oven to maintain a constant temperature; Flush the column or replace it if it's old or contaminated.[9] |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit); Particulate matter in the sample or mobile phase. | Filter the mobile phase and samples; Replace the guard column or column frits; Backflush the column according to the manufacturer's instructions.[9] |
| Ghost Peaks | Contaminants in the mobile phase or sample; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase; Implement a needle wash step in the autosampler method; Run blank injections to identify the source of contamination. |
Experimental Protocols
General HPLC Method for 7-Hydroxygranisetron
This protocol is a general starting point and may require optimization.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.01 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 7.5).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.
-
Injection Volume: 10-20 µL.[1]
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Preventing oxidative degradation of 7-Hydroxygranisetron during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of 7-Hydroxygranisetron during storage. Due to limited direct studies on 7-Hydroxygranisetron, this guide leverages data from its parent compound, granisetron (B54018), and established principles of pharmaceutical stability.
Frequently Asked Questions (FAQs)
Q1: My 7-Hydroxygranisetron sample shows signs of degradation. What are the likely causes?
A1: 7-Hydroxygranisetron, a major metabolite of granisetron, may be susceptible to oxidative degradation. Based on studies of granisetron, exposure to oxidizing agents, elevated temperatures, and light can contribute to degradation. Granisetron has been shown to be unstable under oxidative conditions, as well as in acidic and alkaline environments[1].
Q2: What are the potential degradation products of 7-Hydroxygranisetron?
A2: While specific oxidative degradation products of 7-Hydroxygranisetron are not extensively documented in publicly available literature, studies on granisetron have identified N-oxide impurities under oxidative stress. It is plausible that 7-Hydroxygranisetron could undergo similar oxidative transformations.
Q3: How can I prevent oxidative degradation of my 7-Hydroxygranisetron samples during storage?
A3: To minimize oxidative degradation, consider the following strategies:
-
Inert Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Low Temperature: Store samples at reduced temperatures (e.g., 2-8°C or -20°C) to decrease the rate of chemical reactions.
-
Light Protection: Use amber vials or other light-blocking containers to prevent photo-degradation, which can generate free radicals and initiate oxidation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
Q4: I suspect my sample is degraded. What analytical methods can I use to confirm this?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Such a method should be able to separate the intact 7-Hydroxygranisetron from its potential degradation products. Several HPLC methods have been developed for the simultaneous determination of granisetron and 7-Hydroxygranisetron[1]. These methods can serve as a starting point for developing a validated stability-indicating assay for your specific formulation. Coupling HPLC with mass spectrometry (LC-MS) can further help in the identification of unknown degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the chromatogram of a stored 7-Hydroxygranisetron sample.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Confirm the identity of the new peaks using LC-MS. Compare the mass-to-charge ratio with potential oxidative adducts (e.g., N-oxides, hydroxylated species).2. Review storage conditions. Was the sample exposed to air, light, or elevated temperatures?3. Implement preventative measures for future samples: store under inert gas, in light-protected containers, and at low temperatures. |
| Contamination | 1. Analyze a blank (solvent) injection to rule out system contamination.2. Review sample handling procedures to identify potential sources of external contamination. |
| Interaction with Excipients | If the sample is a formulated product, investigate potential interactions between 7-Hydroxygranisetron and the excipients. |
Issue 2: The concentration of 7-Hydroxygranisetron decreases over time, but no new peaks are observed.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | 1. Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection to check for non-chromophoric degradation products.2. Use mass spectrometry (MS) detection to identify any degradants that may not have a UV chromophore. |
| Precipitation | 1. Visually inspect the sample for any precipitate.2. Check the solubility of 7-Hydroxygranisetron in the storage medium at the storage temperature. |
| Adsorption to Container | 1. Investigate potential adsorption of the analyte to the container surface. Consider using different container materials (e.g., polypropylene (B1209903) vs. glass). |
Experimental Protocols
Protocol 1: Forced Degradation Study for 7-Hydroxygranisetron under Oxidative Stress
This protocol is adapted from forced degradation studies performed on granisetron and should be optimized for 7-Hydroxygranisetron.
Objective: To intentionally degrade 7-Hydroxygranisetron under oxidative conditions to identify potential degradation products and to test the specificity of a stability-indicating HPLC method.
Materials:
-
7-Hydroxygranisetron
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%)
-
Methanol (B129727) or other suitable solvent
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Prepare a stock solution of 7-Hydroxygranisetron in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, mix a known volume of the 7-Hydroxygranisetron stock solution with a specific volume of hydrogen peroxide solution. The final concentration of H₂O₂ will depend on the stability of the molecule and may require range-finding experiments (start with 0.1-3% H₂O₂).
-
Protect the solution from light and store it at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite, though care must be taken not to introduce interfering peaks).
-
Analyze the samples using a developed and validated stability-indicating HPLC method.
-
Analyze the stressed samples by LC-MS to identify the mass of the degradation products.
Data Analysis:
-
Calculate the percentage of degradation of 7-Hydroxygranisetron at each time point.
-
Determine the relative retention times of the degradation products.
-
Use the LC-MS data to propose structures for the observed degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 7-Hydroxygranisetron from its degradation products.
Starting Point (based on literature for granisetron):
-
Column: A C18 or a phenyl column is often a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to resolve all peaks.
-
Detection: UV detection at a wavelength where 7-Hydroxygranisetron has significant absorbance (e.g., around 305 nm, similar to granisetron).
Method Development Workflow:
-
Inject a standard solution of 7-Hydroxygranisetron to determine its retention time.
-
Inject a sample from the forced degradation study (Protocol 1).
-
Optimize the mobile phase composition (organic solvent percentage, buffer pH, and concentration) and gradient profile to achieve adequate resolution (>1.5) between the parent peak and all degradation peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies of granisetron, which can be adapted for 7-Hydroxygranisetron.
| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome for Granisetron |
| Oxidative | 3-30% H₂O₂ | 24 - 48 hours | Significant degradation |
| Acidic | 0.1 - 1 M HCl | 2 - 24 hours | Significant degradation |
| Alkaline | 0.1 - 1 M NaOH | 2 - 24 hours | Significant degradation |
| Thermal | 60 - 80°C | 24 - 72 hours | Variable degradation |
| Photolytic | UV and/or fluorescent light | 24 - 48 hours | Potential for degradation |
Visualizations
Caption: Potential oxidative degradation pathway of 7-Hydroxygranisetron.
Caption: Workflow for a forced oxidative degradation study.
Caption: Key strategies to prevent oxidative degradation.
References
Technical Support Center: 7-Hydroxygranisetron SPE Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of 7-Hydroxygranisetron during Solid-Phase Extraction (SPE).
Troubleshooting Low Recovery of 7-Hydroxygranisetron
Low recovery of 7-Hydroxygranisetron, a key metabolite of Granisetron, during Solid-Phase Extraction (SPE) can be a significant challenge for researchers.[1] This guide provides a systematic approach to troubleshooting and optimizing your SPE protocol to enhance recovery rates. 7-Hydroxygranisetron is a polar metabolite, and its successful extraction relies on careful selection of SPE sorbents and optimization of solvent conditions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of 7-Hydroxygranisetron. What are the most common causes?
Low recovery in SPE can stem from several factors throughout the extraction process. The most common culprits include:
-
Inappropriate Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for a polar compound like 7-Hydroxygranisetron.
-
Suboptimal pH: The pH of the sample and solvents can influence the ionization state of the analyte, affecting its retention on the sorbent.[2]
-
Incorrect Solvent Strength: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak for complete recovery.[3][4]
-
High Flow Rate: Loading the sample or passing solvents through the cartridge too quickly can prevent efficient interaction between the analyte and the sorbent.[3]
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent can lead to breakthrough of the analyte during the loading step.[2][3]
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely desorb the analyte from the sorbent.[3]
Q2: What type of SPE sorbent is recommended for 7-Hydroxygranisetron?
For a polar metabolite like 7-Hydroxygranisetron, a mixed-mode or a polymer-based sorbent is often a good starting point. While a traditional C18 (reversed-phase) sorbent might be used, its effectiveness for polar compounds can be limited. Consider the following options:
-
Polymer-Based Sorbents (e.g., Strata-X): These offer a good balance of hydrophobic and hydrophilic retention and are often suitable for a wide range of analytes, including polar metabolites.
-
Mixed-Mode Cation Exchange Sorbents: Since 7-Hydroxygranisetron has basic nitrogen atoms, a mixed-mode sorbent with cation exchange and reversed-phase properties can provide strong retention. This allows for more rigorous washing steps to remove interferences without losing the analyte.
Q3: How does pH affect the recovery of 7-Hydroxygranisetron?
The pH of the sample and wash solutions is critical for maximizing the retention of 7-Hydroxygranisetron on the SPE sorbent, especially when using a mixed-mode cation exchange sorbent. To ensure the basic nitrogen atoms are protonated (positively charged) for strong interaction with the cation exchange functional groups, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the analyte. The predicted pKa of 7-Hydroxygranisetron is approximately 8.90.[5] Therefore, adjusting the sample pH to around 6.0-7.0 is a reasonable starting point.
Q4: My analyte is being lost during the wash step. What should I do?
If you suspect your analyte is being washed away, your wash solvent is likely too strong. To troubleshoot this:
-
Collect and Analyze Fractions: Collect the flow-through from the sample loading and each wash step separately. Analyze these fractions to pinpoint where the loss is occurring.[4]
-
Reduce Organic Content: Decrease the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your wash solution.
-
Optimize pH: Ensure the pH of the wash solution is maintained at a level that keeps the analyte in its retained form.
Q5: I am not getting complete elution of my analyte. How can I improve this?
Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. To improve elution:
-
Increase Elution Solvent Strength:
-
For reversed-phase sorbents, increase the percentage of organic solvent.
-
For mixed-mode cation exchange sorbents, add a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to neutralize the charge on the analyte and disrupt the ionic interaction.
-
-
Increase Elution Volume: Use a larger volume of the elution solvent and apply it in smaller aliquots (e.g., 2 x 500 µL instead of 1 x 1 mL).
-
Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before eluting to improve the desorption kinetics.
Data Summary: SPE Parameter Optimization
The following table summarizes key parameters to consider when optimizing your SPE method for 7-Hydroxygranisetron.
| Parameter | Initial Recommendation | Troubleshooting Action |
| Sorbent Type | Mixed-Mode Cation Exchange or Polymer-Based | If recovery is low, consider a different sorbent chemistry. |
| Sample pH | Adjust to ~6.0-7.0 | If analyte is in flow-through, ensure pH is at least 2 units below pKa. |
| Wash Solvent | 5-10% Methanol in water/buffer | If analyte is in wash, decrease methanol percentage. |
| Elution Solvent | 5% Ammonium Hydroxide (B78521) in Methanol | If analyte is retained, increase elution solvent strength or add a modifier. |
| Flow Rate | 1-2 drops per second | If recovery is inconsistent, ensure a slow and steady flow rate. |
Experimental Protocol: SPE of 7-Hydroxygranisetron from Plasma
This protocol is a general guideline and should be optimized for your specific application.
1. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.5).
-
Vortex to mix.
-
Centrifuge to pellet proteins if necessary.
2. SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.5). Do not allow the sorbent to go dry.[6]
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 drop per second).
4. Washing:
-
Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.5).
-
Wash the cartridge with 1 mL of 10% methanol in water.
5. Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
Visualizations
SPE Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery in your SPE method.
Caption: A flowchart for systematically troubleshooting low analyte recovery in SPE.
General SPE Workflow
This diagram outlines the key steps in a standard Solid-Phase Extraction procedure.
Caption: A diagram illustrating the standard steps of a Solid-Phase Extraction workflow.
References
- 1. ar.bloomtechz.com [ar.bloomtechz.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. 7-Hydroxygranisetron | 133841-15-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 7-Hydroxygranisetron Hydrochloride Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of 7-Hydroxygranisetron (B160284) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxygranisetron and why is its profiling important?
A1: 7-Hydroxygranisetron is a major and pharmacologically active metabolite of Granisetron (B54018).[1][2] Impurity profiling of 7-Hydroxygranisetron hydrochloride is critical during drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product.[3][4] Regulatory agencies require the identification and characterization of any impurity present at levels of 0.10% or higher.[5]
Q2: What are the common types of impurities associated with Granisetron and its derivatives like 7-Hydroxygranisetron?
A2: Impurities can be classified into three main categories:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation products. For Granisetron, known process impurities include isomers like exo-Granisetron and by-products from side reactions during synthesis. Degradation products can form due to hydrolysis, oxidation, or photolysis.
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q3: What analytical techniques are most suitable for the impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying impurities.[6][7] For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that provides molecular weight and fragmentation information.[3][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound impurities.
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: You observe new or unexpected peaks in your HPLC chromatogram that are not present in the reference standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Ensure the mobile phase, diluent, and all glassware are clean. 2. Run a blank injection (diluent only) to check for contamination from the system or solvent. 3. Use high-purity solvents and freshly prepared mobile phases. |
| Sample Degradation | 1. Verify the stability of the sample in the chosen diluent.[9] 2. Protect the sample from light and control the temperature if it is known to be labile. 3. Prepare samples fresh before analysis. |
| Carryover from Previous Injection | 1. Implement a robust needle wash procedure in your autosampler method. 2. Inject a blank after a high-concentration sample to check for carryover. |
| New Impurity | 1. If the peak persists after troubleshooting, it may be a new process-related or degradation impurity. 2. Proceed with peak identification using techniques like LC-MS/MS. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peaks for 7-Hydroxygranisetron or its impurities are not symmetrical.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amine-containing compounds like 7-Hydroxygranisetron, a pH 2-3 units away from the pKa is recommended. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent to remove strongly retained compounds. 2. If the problem persists, the column may be degraded and require replacement. |
| Sample Solvent Incompatibility | 1. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Issue 3: Inconsistent Retention Times
Symptom: The retention times for your analytes are shifting between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump or Flow Rate Issues | 1. Check for leaks in the HPLC system.[10] 2. Purge the pump to remove any air bubbles. 3. Verify the pump is delivering a consistent flow rate. |
| Mobile Phase Composition Change | 1. Ensure the mobile phase is well-mixed and degassed. 2. If preparing the mobile phase online, check the proportioning valves. |
| Column Temperature Fluctuation | 1. Use a column oven to maintain a consistent column temperature. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This method is designed to separate 7-Hydroxygranisetron from its potential degradation products and other related substances.
| Parameter | Condition |
| Column | XBridge Phenyl (150mm × 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 10mM Ammonium acetate (B1210297) in water (pH adjusted to 8.5)[6] |
| Mobile Phase B | Acetonitrile: Methanol (50:50, v/v)[6] |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 305 nm[6] |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[9]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve 50mg of 7-Hydroxygranisetron HCl in 10mL of 0.1N HCl. Heat at 70°C for 12 hours, then neutralize.[11] |
| Base Hydrolysis | Dissolve 50mg of 7-Hydroxygranisetron HCl in 10mL of 0.5N NaOH. Heat at 70°C for 12 hours, then neutralize.[11] |
| Oxidative Degradation | Dissolve 50mg of 7-Hydroxygranisetron HCl in 10mL of 10% H₂O₂. Keep at room temperature for 48 hours.[11] |
| Thermal Degradation | Expose the solid drug substance to 90°C for 16 hours.[7] |
| Photolytic Degradation | Expose the drug substance to UV light (254 nm) and visible light for an extended period. |
Visualizations
Caption: Experimental workflow for 7-Hydroxygranisetron HCl impurity profiling.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
- 1. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. hplc.eu [hplc.eu]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
7-Hydroxygranisetron vs. Granisetron: A Comparative Analysis of 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 7-Hydroxygranisetron and its parent compound, granisetron (B54018), focusing on their interaction with the 5-hydroxytryptamine-3 (5-HT3) receptor. Granisetron is a potent and highly selective 5-HT3 receptor antagonist, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] Its clinical efficacy is attributed to its ability to block the action of serotonin (B10506) at 5-HT3 receptors located both centrally and peripherally.[2]
This guide will summarize the available quantitative data for granisetron's binding affinity, provide a detailed experimental protocol for a typical receptor binding assay, and illustrate the relevant biological pathways.
Quantitative Comparison of Receptor Binding Affinity
While direct comparative data for 7-Hydroxygranisetron is not available in the searched literature, the following table summarizes the reported 5-HT3 receptor binding affinity for granisetron from various studies. This data provides a benchmark for the potency of the parent compound. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) value indicates a higher binding affinity and potency.
| Compound | Assay Type | Receptor Source | Potency Metric | Value | Reference |
| Granisetron | Radioligand Binding Assay | 5-HT3 Receptors | Ki | 0.26 nM | [3] |
| Granisetron | Patch-Clamp (Functional) | 5-HT3A Receptors in HEK293 cells | IC50 | 0.44 nM | [3] |
| Granisetron | Radioligand Binding Assay | Rat Cortical Membranes | pKi | 9.15 | [4] |
Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value corresponds to a higher binding affinity.
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the affinity of a compound for the 5-HT3 receptor. This methodology is commonly employed to quantify the interaction between a test compound (like 7-Hydroxygranisetron or granisetron) and the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells, NG-108-15 cells, or rat cerebral cortex).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]granisetron or [3H]GR65630.
-
Test Compounds: Granisetron and 7-Hydroxygranisetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing 5-HT3 receptors in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding and non-specific binding control for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Metabolic Pathway of Granisetron
Caption: Metabolic conversion of granisetron to 7-Hydroxygranisetron.
5-HT3 Receptor Signaling Pathway
Caption: Antagonistic action on the 5-HT3 receptor signaling pathway.
References
- 1. jmpas.com [jmpas.com]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Granisetron and its Active Metabolite, 7-Hydroxygranisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the selective 5-HT3 receptor antagonist, granisetron (B54018), and its primary active metabolite, 7-hydroxygranisetron (B160284). The information presented is supported by experimental data from published literature to aid in research and drug development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for granisetron following oral and intravenous administration in healthy adults. While 7-hydroxygranisetron is recognized as the major and pharmacologically active metabolite of granisetron, comprehensive pharmacokinetic data for this metabolite in humans is not extensively reported in the available literature.[1][2]
| Pharmacokinetic Parameter | Granisetron (Oral Administration) | Granisetron (Intravenous Administration) | 7-Hydroxygranisetron |
| Peak Plasma Concentration (Cmax) | 4.7 - 6.93 ng/mL[3] | Dose-dependent | Data not readily available |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[3] | Not applicable | Data not readily available |
| Elimination Half-life (t1/2) | 5.59 - 9 hours[2][4] | 4.1 - 6.3 hours[5] | Data not readily available |
| Area Under the Curve (AUC) | 306 ng·h/mL (for a 2 mg dose over 5 days)[3] | Dose-dependent | Data not readily available |
| Protein Binding | ~65%[4][6] | ~65%[6] | Data not readily available |
| Bioavailability | ~60% (due to first-pass metabolism)[4] | 100% | Not applicable |
Metabolism and Elimination
Granisetron is extensively metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation.[4][6] The major route of metabolism is 7-hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme CYP1A1, leading to the formation of 7-hydroxygranisetron.[7][8] A minor metabolic pathway involves 9'-demethylation, which is mediated by CYP3A4.[7] Animal studies suggest that some of the metabolites, including 7-hydroxygranisetron, may also possess 5-HT3 receptor antagonist activity.[6]
Elimination of granisetron is mainly through hepatic metabolism. In healthy volunteers, approximately 11-12% of an orally administered dose is excreted unchanged in the urine within 48 hours.[6][8] The remainder of the dose is excreted as metabolites, with about 48% found in the urine and 38% in the feces.[6]
Experimental Protocols
The following section outlines a typical experimental design for a clinical pharmacokinetic study of granisetron and the bioanalytical methods used for the simultaneous determination of granisetron and 7-hydroxygranisetron.
Clinical Pharmacokinetic Study Protocol
A typical phase I, open-label, single-dose, crossover study to evaluate the pharmacokinetics of oral granisetron would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process, including a physical examination and clinical laboratory tests, to ensure they meet the inclusion criteria.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of granisetron hydrochloride (e.g., 1 mg tablet) with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma. The resulting plasma samples are then stored frozen at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of granisetron and 7-hydroxygranisetron are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental methods.
Bioanalytical Method for Granisetron and 7-Hydroxygranisetron
A common and sensitive method for the simultaneous quantification of granisetron and 7-hydroxygranisetron in human plasma is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Sample Preparation: Plasma samples are prepared using solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from plasma proteins and other endogenous components. An internal standard (e.g., a deuterated analog of granisetron) is added to the plasma samples before extraction to ensure accuracy and precision.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 reverse-phase column. A gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is used to separate granisetron, 7-hydroxygranisetron, and the internal standard.
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each compound.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. The lower limit of quantification (LLOQ) for both granisetron and 7-hydroxygranisetron in plasma is typically in the range of 0.1 to 0.25 ng/mL.[2]
Visualizations
Metabolic Pathway of Granisetron
References
- 1. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting [pubmed.ncbi.nlm.nih.gov]
- 4. irispublishers.com [irispublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Validated HPLC Methods for the Simultaneous Determination of Granisetron and 7-Hydroxygranisetron
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of granisetron (B54018), the accurate and simultaneous quantification of the parent drug and its major active metabolite, 7-hydroxygranisetron (B160284), is crucial. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods, offering a detailed examination of their experimental protocols and performance characteristics to aid in the selection of the most suitable analytical approach.
Overview of Analytical Techniques
Two primary HPLC-based methods have been validated for the simultaneous determination of granisetron and 7-hydroxygranisetron in biological matrices: an HPLC method with fluorescence detection and a more sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. While both methods offer the necessary selectivity and precision, they differ in their sensitivity, sample preparation complexity, and instrumentation requirements.
Method Comparison
The choice between the HPLC-fluorescence method and the LC-MS/MS method will depend on the specific requirements of the study, including the required sensitivity, the available equipment, and the sample throughput needs. The LC-MS/MS method offers superior sensitivity, making it ideal for studies with low analyte concentrations. However, the HPLC-fluorescence method provides a robust and more accessible alternative for routine analysis.
Performance Characteristics
| Parameter | HPLC with Fluorescence Detection[1] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2] |
| Linearity Range (Granisetron) | 0.2 - 100 ng/mL | 0.5 - 100 ng/mL (in plasma) |
| Linearity Range (7-Hydroxygranisetron) | 0.1 - 50 ng/mL | 0.1 - 100 ng/mL (in plasma) |
| Precision (RSD%) - Granisetron | < 3.98% | < 10% |
| Precision (RSD%) - 7-Hydroxygranisetron | < 7.23% | < 10% |
| Accuracy | Not explicitly stated | > 85% |
| Matrix | Human Plasma | Human Plasma and Urine |
Experimental Protocols
A detailed understanding of the experimental protocols is essential for successful implementation and potential adaptation of these methods.
HPLC with Fluorescence Detection
This method requires a derivatization step to enable the fluorescent detection of the non-fluorescent 7-hydroxygranisetron metabolite.
Sample Preparation:
-
Addition of an internal standard to the plasma sample.
-
Liquid-liquid extraction of the compounds from the plasma.
-
Methylation of the 7-hydroxygranisetron metabolite using trimethylsilyldiazomethane.
-
Reconstitution of the dried extract in the mobile phase.
Chromatographic Conditions:
-
Column: ODS (Octadecylsilane) column
-
Mobile Phase: Isocratic elution
-
Detection: Fluorescence detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes stable isotopically labeled internal standards for both analytes, ensuring high accuracy and precision.
Sample Preparation:
-
Addition of stable isotopically labeled internal standards to the plasma or urine sample.
-
Protein precipitation or solid-phase extraction.
-
Direct injection of the supernatant or eluted sample.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Xselect HSS T3 analytical column[2]
-
Mobile Phase: Isocratic elution with 20% acetonitrile (B52724) in water (containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid, pH 4)[2]
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Method Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each method.
Caption: Experimental workflow for the HPLC-fluorescence method.
Caption: Experimental workflow for the LC-MS/MS method.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Hydroxygranisetron
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is critical for pharmacokinetic studies and clinical trial efficacy. 7-Hydroxygranisetron (B160284) is the primary active metabolite of Granisetron (B54018), a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and radiation. Accurate measurement of this metabolite is essential for understanding the overall pharmacology of Granisetron. This guide provides a comparative analysis of various analytical methods for the quantification of 7-Hydroxygranisetron, with a focus on providing supporting experimental data to facilitate method selection and cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method for 7-Hydroxygranisetron quantification is a critical decision that impacts the reliability and sensitivity of pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prominently utilized techniques. The following tables summarize the performance data for these methods based on published validation studies.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and selective method for the determination of 7-Hydroxygranisetron in biological matrices.[1]
| Validation Parameter | Performance in Human Plasma | Performance in Human Urine |
| Linearity Range | 0.1 - 100 ng/mL | 2 - 1000 ng/mL |
| Accuracy | >85% | >85% |
| Precision (CV%) | <10% | <10% |
| Matrix Effects | No significant effects observed | No significant effects observed |
| Internal Standard | Stable isotopically labeled 7-hydroxy granisetron | Stable isotopically labeled 7-hydroxy granisetron |
Table 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence and Electrochemical Detection
This HPLC method offers a sensitive and selective approach for the simultaneous determination of granisetron and 7-hydroxygranisetron.[2]
| Validation Parameter | Performance in Human Plasma (for 7-Hydroxygranisetron) |
| Linearity Range | 0.25 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Accuracy | Within 13% |
| Precision | Within 13% |
| Recovery | Quantitative |
| Detection Method | Electrochemical |
Table 3: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection after Derivatization
To enhance the detection of the non-fluorescent 7-Hydroxygranisetron, a derivatization step can be employed.[3]
| Validation Parameter | Performance in Human Plasma (for 7-Hydroxygranisetron) |
| Linearity Range | 0.1 - 50 ng/mL |
| Reproducibility (RSD%) at 0.5 ng/mL | < 7.23% |
| Derivatization Agent | Trimethylsilyldiazomethane (B103560) |
Experimental Protocols
Detailed methodologies are crucial for the replication of validation experiments and for performing cross-validation between different analytical techniques.
LC-MS/MS Method Protocol
This method is designed for the sensitive quantification of granisetron and 7-hydroxygranisetron in human plasma and urine.[1]
-
Sample Preparation: Use of stable isotopically labeled internal standards for both granisetron and 7-hydroxygranisetron.
-
Chromatography:
-
Column: Xselect HSS T3 analytical column.
-
Mobile Phase: Isocratic elution with 20% acetonitrile (B52724) in water, containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4).
-
-
Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
HPLC with Fluorescence and Electrochemical Detection Protocol
This method allows for the simultaneous determination of granisetron and its 7-hydroxy metabolite.[2]
-
Sample Preparation: Solid-phase extraction from plasma.
-
Chromatography:
-
Column: Octyl silica (B1680970) column.
-
Separation Mode: Reversed-phase ion-pair chromatography.
-
-
Detection:
-
7-Hydroxygranisetron: Electrochemical detector.
-
Granisetron: Fluorescence detector (placed in series with the electrochemical detector).
-
HPLC with Fluorescence Detection after Derivatization Protocol
This protocol enhances the detectability of 7-Hydroxygranisetron through a chemical derivatization step.[3]
-
Sample Pretreatment: Methylation of the 7-hydroxy metabolite using trimethylsilyldiazomethane to enable fluorescence detection.
-
Chromatography:
-
Column: ODS (Octadecylsilane) column.
-
Elution: Isocratic.
-
-
Detection: Fluorescence detector for simultaneous measurement of granisetron and the derivatized 7-hydroxygranisetron.
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure data consistency and reliability.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Assessment of 7-Hydroxygranisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioequivalence data for 7-Hydroxygranisetron (B160284), the primary active metabolite of the antiemetic drug granisetron (B54018). The following sections detail the pharmacokinetic parameters, experimental protocols, and metabolic pathways relevant to the bioequivalence assessment of granisetron and its major metabolite. This information is intended to support research, development, and regulatory submissions of granisetron-based therapies.
Comparative Pharmacokinetic Data
Bioequivalence studies for generic granisetron formulations typically include the measurement of its major and active metabolite, 7-Hydroxygranisetron, to ensure comparable in vivo performance to the reference product. The data presented below is a summary from a bioequivalence study comparing a generic Granisetron 1 mg film-coated tablet to the reference product, Kytril® 1 mg.[1]
Table 1: Pharmacokinetic Parameters for 7-Hydroxygranisetron (Fasted State) [1]
| Parameter | Test Product (Granisetron 1 mg) | Reference Product (Kytril® 1 mg) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 1.23 | 1.25 | 98.4% | 91.9% - 105.4% |
| AUC0-t (ng·h/mL) | 10.98 | 11.24 | 97.7% | 92.1% - 103.6% |
| AUC0-∞ (ng·h/mL) | 12.54 | 12.92 | 97.1% | 91.3% - 103.2% |
Cmax: Maximum plasma concentration AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for 7-Hydroxygranisetron fell within the standard bioequivalence acceptance range of 80.00% to 125.00%.[1]
Experimental Protocols
The methodologies employed in bioequivalence studies are critical for ensuring the reliability and accuracy of the resulting pharmacokinetic data. Below are the key experimental protocols for a typical single-dose, crossover bioequivalence study of granisetron, with a focus on the analysis of 7-Hydroxygranisetron.
Study Design
A typical bioequivalence study for granisetron tablets is designed as an open-label, randomized, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.[1] A washout period of at least 7 to 14 days is maintained between the two treatment periods.[1]
Dosing and Sample Collection
Following an overnight fast, subjects receive a single oral dose of either the test or reference granisetron formulation with water.[1] Blood samples are collected at predefined intervals to characterize the pharmacokinetic profile of both granisetron and 7-Hydroxygranisetron. A typical blood sampling schedule includes pre-dose and multiple post-dose time points, for example: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours after administration.[1]
Analytical Methodology
The simultaneous determination of granisetron and 7-Hydroxygranisetron in human plasma is achieved using a validated high-performance liquid chromatography (HPLC) method.[2][3]
Sample Preparation:
-
Solid-Phase Extraction (SPE): The analytes (granisetron and 7-Hydroxygranisetron) and internal standards are isolated from plasma using SPE.[2]
-
Methylation (for fluorescence detection): In some methods, the non-fluorescent 7-Hydroxygranisetron is methylated to enable simultaneous detection with the fluorescent parent drug.[3]
Chromatographic Conditions:
-
Column: Reversed-phase octyl silica (B1680970) column.[2]
-
Detection: A combination of fluorescence and electrochemical detectors in series can be used for the simultaneous quantification of granisetron (fluorescence) and 7-Hydroxygranisetron (electrochemical).[2] Alternatively, fluorescence detection can be used for both after a derivatization step.[3]
The methods are validated for linearity, precision, accuracy, and sensitivity to support pharmacokinetic studies.[2] The lower limits of quantification are typically around 0.1 ng/mL for granisetron and 0.25 ng/mL for 7-Hydroxygranisetron.[2]
Metabolic Pathway and Bioequivalence Workflow
Understanding the metabolic conversion of granisetron to 7-Hydroxygranisetron is essential for interpreting pharmacokinetic data. The following diagrams illustrate this pathway and the typical workflow of a bioequivalence study.
Caption: Metabolic conversion of Granisetron to 7-Hydroxygranisetron.
Granisetron is primarily metabolized in the liver.[4] The major metabolic pathway involves aromatic ring oxidation to form 7-Hydroxygranisetron.[4] In vitro studies have shown that the cytochrome P450 3A (CYP3A) subfamily of enzymes plays a significant role in this conversion.[4][5]
Caption: Typical workflow of a crossover bioequivalence study.
This guide provides a foundational understanding of the bioequivalence assessment of 7-Hydroxygranisetron. For more detailed information, researchers are encouraged to consult the cited public assessment reports and scientific literature.
References
- 1. db.cbg-meb.nl [db.cbg-meb.nl]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of 7-Hydroxygranisetron
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of granisetron (B54018), the accurate quantification of its major active metabolite, 7-Hydroxygranisetron (B160284), is of paramount importance. This guide provides a comparative analysis of various analytical methods, offering insights into their performance based on published experimental data.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key validation parameters for different methods used in the quantification of 7-Hydroxygranisetron in biological matrices.
| Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD/CV) |
| LC-MS/MS | Human Plasma | 0.1 - 100[1] | 0.1[1] | >85[1] | <10[1] |
| LC-MS/MS | Human Urine | 2 - 1000[1] | 2[1] | >85[1] | <10[1] |
| HPLC-Fluorescence | Human Plasma | 0.1 - 50[2] | 0.1[2] | Not explicitly stated | <7.23[2] |
| HPLC-Electrochemical | Human Plasma | 0.1 - 50[3] | 0.25[3] | Within 13% of nominal[3] | <13[3] |
Note: LOQ refers to the Limit of Quantification. %RSD is the Relative Standard Deviation, and %CV is the Coefficient of Variation.
Detailed Experimental Protocols
The methodologies employed for the quantification of 7-Hydroxygranisetron vary in their sample preparation, chromatographic separation, and detection techniques. Below are detailed protocols from cited studies.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [1]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography:
-
Column: Xselect HSS T3 analytical column.
-
Mobile Phase: Isocratic elution with 20% acetonitrile (B52724) in water, containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4).
-
-
Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
-
Internal Standard: Stable isotopically labeled 7-Hydroxygranisetron.
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection [2]
-
Sample Preparation: Methylation of the 7-Hydroxygranisetron metabolite with trimethylsilyldiazomethane (B103560) to enable fluorescence detection.
-
Chromatography:
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: Isocratic elution.
-
-
Detection:
-
Instrument: Fluorescence detector.
-
-
Internal Standard: An appropriate internal standard is used.
3. High-Performance Liquid Chromatography (HPLC) with Electrochemical and Fluorescence Detection [3]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography:
-
Column: Octyl silica (B1680970) column with reversed-phase ion-pair chromatography.
-
-
Detection:
-
Instruments: Electrochemical detector for 7-Hydroxygranisetron and a fluorescence detector for granisetron, placed in series.
-
-
Internal Standard: Appropriate internal standards for both analytes are used.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of 7-Hydroxygranisetron using LC-MS/MS, a commonly employed and highly sensitive method.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 7-Hydroxygranisetron in Biological Matrices
This guide provides a comprehensive comparison of validated analytical methods for the determination of 7-Hydroxygranisetron (B160284), the major active metabolite of the antiemetic drug Granisetron (B54018), in biological samples. The performance of various techniques is evaluated based on their limit of detection (LOD) and limit of quantification (LOQ), offering valuable insights for researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of 7-Hydroxygranisetron is critical for pharmacokinetic and clinical studies. The following table summarizes the performance of different validated methods in terms of their lower limit of quantification (LLOQ) in various biological matrices.
| Analytical Technique | Matrix | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Human Plasma | 0.1 ng/mL[1] |
| LC-MS/MS | Human Urine | 2 ng/mL[1] |
| HPLC with Electrochemical Detection | Human Plasma | 0.25 ng/mL[2] |
| HPLC with Fluorescence Detection | Human Plasma | 0.1 ng/mL[3] |
Note: The Limit of Detection (LOD) is often not explicitly stated but can be inferred to be lower than the LLOQ. The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are summaries of the experimental protocols for the compared methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma and Urine[1]
This method allows for the simultaneous analysis of Granisetron and 7-Hydroxygranisetron.
-
Sample Preparation: Stable isotopically labeled internal standards (granisetron-d3 and 7-hydroxygranisetron-d3) are added to the plasma or urine samples.
-
Chromatography: Separation is achieved on an Xselect HSS T3 analytical column.
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile (B52724) in water, containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4).
-
-
Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for quantification.
-
Linearity:
-
Plasma: 0.1-100 ng/mL for 7-Hydroxygranisetron.
-
Urine: 2-1000 ng/mL for 7-Hydroxygranisetron.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical and Fluorescence Detection for Human Plasma[2]
This method provides simultaneous determination of Granisetron and its 7-hydroxy metabolite.
-
Sample Preparation: Solid-phase extraction is employed to isolate Granisetron, 7-Hydroxygranisetron, and internal standards from the plasma.
-
Chromatography: Reversed-phase ion-pair chromatography is performed on an octyl silica (B1680970) column.
-
Detection: Electrochemical detection is used for 7-Hydroxygranisetron, and fluorescence detection is used for Granisetron, with the detectors placed in series.
-
Linearity: 0.1 to 50 ng/mL for both analytes in plasma.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Human Plasma[3]
This highly sensitive method involves a derivatization step to enable fluorescent detection of the metabolite.
-
Sample Preparation: Methylation of 7-Hydroxygranisetron is carried out using trimethylsilyldiazomethane.
-
Chromatography: Isocratic separation is performed on an ODS (octadecylsilyl) column.
-
Detection: Fluorescence detection is used for both Granisetron and the methylated 7-Hydroxygranisetron.
-
Linearity: 0.1-50 ng/mL for the metabolite in plasma.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 7-Hydroxygranisetron in biological matrices using chromatographic methods.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different internal standards for 7-Hydroxygranisetron analysis.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Hydroxygranisetron (B160284), the major active metabolite of the antiemetic drug Granisetron (B54018), is critical in pharmacokinetic and drug metabolism studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in bioanalytical methods, particularly with a sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability.[1]
This guide provides an objective comparison of the two main types of internal standards used for 7-Hydroxygranisetron analysis: the stable isotope-labeled (SIL) internal standard and the non-deuterated, structural analog internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For the analysis of 7-Hydroxygranisetron, a stable isotope-labeled version of the molecule, such as Deuterated 7-Hydroxygranisetron, is considered the gold standard.[1][2][3] These standards are chemically identical to the analyte but have a different isotopic composition, resulting in a higher mass. This near-identical physicochemical behavior ensures they experience the same degree of matrix effects, extraction recovery, and ionization efficiency as the analyte, leading to superior accuracy and precision.[1][4]
An Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog may be used. This is a molecule that is chemically similar to the analyte but not identical. For 7-Hydroxygranisetron, a potential structural analog could be a related compound with similar functional groups and chromatographic behavior. However, it is crucial to note that even minor structural differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising data quality.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following table summarizes the expected performance characteristics of a deuterated internal standard versus a hypothetical, well-chosen structural analog for the analysis of 7-Hydroxygranisetron. The data for the deuterated standard is based on published literature for 7-Hydroxygranisetron analysis, while the performance of the structural analog is based on established principles of bioanalytical method validation.[1][2]
| Performance Parameter | Deuterated Internal Standard (e.g., 7-Hydroxygranisetron-d3) | Structural Analog Internal Standard | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| Accuracy (% Bias) | Within ± 5% | Can be up to ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Effectively corrects for matrix effects | May not fully compensate for matrix effects | IS-normalized matrix factor should be close to 1 |
| Extraction Recovery | Closely tracks analyte recovery | May differ from analyte recovery | Consistent, precise, and reproducible |
| Retention Time | Co-elutes with the analyte | Similar, but distinct retention time | Consistent retention times |
Experimental Protocols
A detailed methodology for the analysis of 7-Hydroxygranisetron in human plasma using a stable isotope-labeled internal standard is provided below. This protocol is based on a validated LC-MS/MS method.[2][3]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Deuterated 7-Hydroxygranisetron in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: Xselect HSS T3 (or equivalent C18 column)
-
Mobile Phase: 20% Acetonitrile in water (containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid, pH 4)[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 5 minutes
Tandem Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
7-Hydroxygranisetron: To be determined based on precursor and product ions.
-
Deuterated 7-Hydroxygranisetron (IS): To be determined based on precursor and product ions.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the rationale for choosing an internal standard.
Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality of bioanalytical data in 7-Hydroxygranisetron analysis. While a structural analog can be a viable option when a stable isotope-labeled standard is unavailable, the experimental evidence and regulatory expectations strongly support the superiority of deuterated internal standards.[1] For robust, reliable, and defensible quantitative bioanalysis, a stable isotope-labeled 7-Hydroxygranisetron is the unequivocally recommended internal standard. Its use minimizes the impact of matrix effects and other analytical variabilities, ultimately leading to higher accuracy and precision in pharmacokinetic and drug metabolism studies.
References
- 1. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Comparison of Granisetron Metabolism to 7-Hydroxygranisetron: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interspecies differences in drug metabolism is paramount for the successful translation of preclinical data to clinical outcomes. This guide provides a comparative analysis of the metabolism of granisetron (B54018), a selective 5-HT3 receptor antagonist, to its major human metabolite, 7-hydroxygranisetron (B160284), across various preclinical species.
Granisetron is primarily metabolized in the liver, with 7-hydroxylation being a key pathway in humans. However, significant variations in metabolic pathways and the enzymes involved exist across different species, impacting the pharmacokinetic profile and the predictive value of animal models. This guide synthesizes available experimental data to highlight these differences.
Quantitative Analysis of Granisetron 7-Hydroxylation
The following table summarizes the available quantitative data for the formation of 7-hydroxygranisetron in liver microsomes from different species. It is important to note that comprehensive quantitative data, particularly for preclinical species, is limited in the publicly available literature.
| Species | Primary Metabolic Pathway(s) | Key Enzyme(s) for 7-Hydroxylation | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 7-hydroxylation , 9'-desmethylation[1][2] | CYP1A1 (major), CYP3A4 (minor)[3] | 4 (high affinity component)[2] | Data not available | Data not available |
| Dog | 7-hydroxylation [1] | Data not available | Data not available | Data not available | Data not available |
| Rat | 5-hydroxylation, N1-demethylation[1] | Not a major pathway | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature. The primary metabolic pathways listed are based on in vivo and in vitro studies[1].
Experimental Protocols
The data presented in this guide are derived from in vitro studies utilizing liver microsomes. Below is a generalized experimental protocol typical for such investigations.
In Vitro Metabolism of Granisetron in Liver Microsomes
1. Preparation of Liver Microsomes:
-
Livers are sourced from various species (e.g., human, dog, rat).
-
The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
-
The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.
2. Incubation Conditions:
-
Liver microsomes (typically 0.1-0.5 mg/mL) are incubated with granisetron at various concentrations (e.g., 1-100 µM) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for CYP enzyme activity.
-
The incubation is carried out at 37°C for a specified time (e.g., 15-60 minutes) and is terminated by the addition of a quenching solvent, such as acetonitrile (B52724) or methanol.
3. Sample Analysis:
-
After termination, the samples are centrifuged to precipitate proteins.
-
The supernatant, containing the parent drug and its metabolites, is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection.
-
The formation of 7-hydroxygranisetron is quantified by comparing its peak area to that of a known standard.
4. Enzyme Kinetics:
-
To determine the kinetic parameters (Km and Vmax), the rate of metabolite formation is measured at a range of substrate concentrations.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.
5. Enzyme Phenotyping:
-
To identify the specific CYP enzymes involved, studies are conducted using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors or antibodies for specific CYP isoforms in liver microsomes.
Metabolic Pathways and Interspecies Variability
The metabolic fate of granisetron shows stark differences between species, which is a critical consideration for preclinical to clinical extrapolation.
As illustrated in Figure 1, while humans and dogs share 7-hydroxylation as the major metabolic pathway for granisetron, rats utilize different primary routes, namely 5-hydroxylation and N1-demethylation[1]. This divergence underscores the unsuitability of the rat as a primary model for predicting the human pharmacokinetics of granisetron with respect to its 7-hydroxy metabolite.
Cytochrome P450 Enzymes Involved
The specific cytochrome P450 (CYP) isoforms responsible for granisetron metabolism are a key determinant of potential drug-drug interactions and interindividual variability.
In humans, CYP1A1 is the principal enzyme responsible for the 7-hydroxylation of granisetron, while CYP3A4 is primarily involved in the minor pathway of 9'-desmethylation[3]. The specific CYP isoforms that catalyze 7-hydroxylation in dogs and the other metabolic pathways in rats have not been definitively identified in the reviewed literature. The significant inter-individual variation observed in the rate of granisetron 7-hydroxylation in human liver microsomes may be attributable to the known polymorphisms and variable expression of CYP1A1[2].
Conclusion and Recommendations
The metabolism of granisetron to 7-hydroxygranisetron exhibits significant interspecies differences. The dog appears to be a more suitable model than the rat for studying this specific metabolic pathway, as it mirrors the human profile more closely. However, the lack of quantitative kinetic data and identified metabolizing enzymes in dogs and other preclinical species like monkeys and mice represents a significant knowledge gap.
For researchers in drug development, it is recommended to:
-
Utilize in vitro systems from multiple species, including dogs and non-human primates, to gain a broader understanding of metabolic profiles.
-
Conduct enzyme phenotyping studies in relevant preclinical species to identify the specific CYP isoforms involved in granisetron metabolism.
-
Exercise caution when extrapolating pharmacokinetic data from rats to humans for granisetron, given the different primary metabolic routes.
Further research is warranted to generate comprehensive quantitative data on the kinetics of 7-hydroxygranisetron formation in various species. This will enable more accurate physiologically based pharmacokinetic (PBPK) modeling and improve the prediction of human pharmacokinetics from preclinical data.
References
- 1. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 7-Hydroxygranisetron and Other Serotonin Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 7-Hydroxygranisetron, the primary active metabolite of granisetron (B54018), and other prominent serotonin (B10506) (5-HT3) receptor antagonists. Due to the limited availability of direct comparative preclinical and clinical data for 7-Hydroxygranisetron, this guide focuses on the efficacy of its parent compound, granisetron, in relation to other widely used antagonists such as ondansetron (B39145) and palonosetron.
Quantitative Efficacy Comparison
| Compound | Receptor Binding Affinity (pKi) | Functional Potency (pA2) |
| Granisetron | 9.15 - 9.44 | 9.44 |
| Ondansetron | 8.70 | 8.63 |
| Palonosetron | >10.5 (at least 30-fold higher than others) | Not readily available in comparative format |
Note: pKi is the negative logarithm of the equilibrium dissociation constant (Ki), and a higher value indicates greater binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating potency. Data is compiled from various preclinical studies.
Serotonin Signaling Pathway and Antagonist Mechanism of Action
Serotonin, or 5-hydroxytryptamine (5-HT), is a key neurotransmitter involved in various physiological processes, including emesis (vomiting). The binding of 5-HT to its 5-HT3 receptors, which are ligand-gated ion channels located on neurons in the central and peripheral nervous systems, triggers a signaling cascade that can induce nausea and vomiting. 5-HT3 receptor antagonists, including granisetron and its active metabolite 7-Hydroxygranisetron, competitively block these receptors, thereby preventing the emetic signal.
Caption: Mechanism of 5-HT3 receptor antagonists.
Experimental Protocols
5-HT3 Receptor Binding Assay
A standard experimental method to determine the binding affinity of a compound for the 5-HT3 receptor involves a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., 7-Hydroxygranisetron) for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human 5-HT3 receptors.
-
Radioligand, typically [3H]granisetron.
-
Test compounds (7-Hydroxygranisetron, other antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vivo Model of Chemotherapy-Induced Emesis
Animal models are crucial for evaluating the in vivo antiemetic efficacy of novel compounds. The ferret is a commonly used model for chemotherapy-induced emesis due to its well-developed emetic reflex.
Objective: To assess the ability of a test compound to inhibit cisplatin-induced emesis in ferrets.
Animals: Male ferrets.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: Ferrets are pre-treated with the test compound (e.g., 7-Hydroxygranisetron) or vehicle control via a specific route (e.g., intravenous, oral).
-
Emetogen Challenge: After a predetermined time, the emetic agent, cisplatin, is administered.
-
Observation: The animals are observed for a set period (e.g., 4 hours), and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The antiemetic efficacy is expressed as the percentage reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated group.
Experimental Workflow
The evaluation of a novel 5-HT3 antagonist typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Typical workflow for 5-HT3 antagonist evaluation.
Summary of Findings
While direct comparative efficacy data for 7-Hydroxygranisetron is scarce, the extensive clinical and preclinical data for its parent compound, granisetron, provide valuable insights. Granisetron demonstrates high affinity and potency for the 5-HT3 receptor, comparable to other first-generation antagonists like ondansetron. The second-generation antagonist, palonosetron, exhibits a significantly higher binding affinity and a longer duration of action, which may translate to enhanced efficacy in certain clinical settings.
The lack of specific preclinical data on 7-Hydroxygranisetron highlights a research gap. Further studies directly comparing the binding kinetics, functional potency, and in vivo efficacy of 7-Hydroxygranisetron with other 5-HT3 antagonists would be beneficial for a more complete understanding of its pharmacological profile and potential clinical advantages.
Safety Operating Guide
Navigating the Disposal of 7-Hydroxygranisetron Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Hydroxygranisetron hydrochloride, a metabolite of the antiemetic drug Granisetron. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Safety and Handling Profile
This compound is classified as a substance that is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) regulates controlled substances.[2][3] Many states have their own, often more stringent, regulations.[2]
A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[3]
Disposal Procedures for this compound
Given its hazardous properties, this compound should be managed as a hazardous pharmaceutical waste. The recommended disposal method for such waste is incineration at a permitted treatment facility.[3]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated into a designated, clearly labeled, and leak-proof container. For cytotoxic or hazardous pharmaceutical waste, black containers are often used.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should identify the contents, including "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. These companies are equipped to transport and incinerate the material in compliance with all federal and state regulations.
The following table summarizes the key information for the disposal of this compound:
| Parameter | Guideline | Source |
| Compound Classification | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [1] |
| Primary Disposal Method | Incineration at a permitted hazardous waste treatment facility. | [3] |
| Waste Container | Segregated, leak-proof, and clearly labeled container (often black for RCRA hazardous waste). | |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [3] |
| Regulatory Oversight | EPA (RCRA), and potentially state environmental agencies. | [2][3] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making tree ensures that all safety and regulatory aspects are considered.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is crucial to consult your institution's specific safety protocols and the latest federal and state regulations to ensure full compliance.
References
Personal protective equipment for handling 7-Hydroxygranisetron hydrochloride
This guide provides immediate and essential safety and logistical information for laboratory professionals, including researchers, scientists, and those in drug development, who are handling 7-Hydroxygranisetron hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] The primary hazards include:
-
Skin corrosion/irritation : Causes skin irritation.[1]
-
Serious eye damage/irritation : Causes serious eye irritation.[1]
-
Respiratory tract irritation : May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1] | To prevent eye irritation from splashes or dust. |
| Skin Protection | Impermeable protective gloves (e.g., nitrile) and a lab coat or impervious clothing.[1] | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated and engineering controls are insufficient.[3] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[3] The recommended storage temperature is 4°C, sealed and protected from direct sunlight and sources of ignition.
2. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To avoid generating dust, handle the powder carefully. Use appropriate tools for weighing, such as a chemical spatula.
-
Weigh the desired amount of the compound on a tared weigh boat or paper.
3. Dissolving and Use in Experiments:
-
When preparing solutions, slowly add the weighed compound to the solvent to prevent splashing.
-
If the procedure involves heating, do so in a controlled manner within the fume hood.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
Clean all contaminated surfaces and equipment after use.
-
Take off contaminated clothing and wash it before reuse.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All contaminated solid waste, such as gloves, weighing paper, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep waste containers securely closed except when adding waste.
3. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations. This is typically done through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
-
For empty containers, scratch out all personal information on the prescription label before disposal or recycling.[4]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
